molecular formula C7H10Cl2N2 B1289710 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride CAS No. 6000-50-6

2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride

Cat. No.: B1289710
CAS No.: 6000-50-6
M. Wt: 193.07 g/mol
InChI Key: GXQCGPVEDZFCGW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-Pyrrolo[3,4-c]pyridine dihydrochloride ( 6000-50-6) is a high-purity chemical compound supplied for research and development purposes. This fused bicyclic scaffold, with the molecular formula C 7 H 10 Cl 2 N 2 and a molecular weight of 193.07 g/mol, is of significant interest in medicinal chemistry and pharmaceutical research . The structure features a pyrrolidine ring fused to a pyridine ring, making it a valuable precursor and building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. To ensure stability and longevity, this product must be stored under an inert atmosphere at 2-8°C . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle with appropriate precautions and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQCGPVEDZFCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596815
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2)
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Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6000-50-6
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride
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Foundational & Exploratory

2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride. This bicyclic heteroaromatic amine is a core scaffold in numerous biologically active molecules. This document collates available data on its chemical identity and explores the known activities of its derivatives, with a particular focus on the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism and a target in oncology. Detailed information on a plausible synthesis route and a proposed signaling pathway are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of research applications.

Structure:

  • Parent Compound: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

  • Salt Form: Dihydrochloride

The structure consists of a pyrrolidine ring fused to a pyridine ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 6000-50-6[1][2]
Molecular Formula C₇H₁₀Cl₂N₂[1][3]
Molecular Weight 193.07 g/mol [1][3]
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochlorideN/A
Synonyms 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride[4]
SMILES C1C2=C(CN1)C=NC=C2.Cl.Cl[1][3]
InChI InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 24.92 Ų[3]
logP 1.5284[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 0[3]

Synthesis and Characterization

Plausible Synthetic Pathway

A likely precursor for the synthesis is an N-protected form of the target molecule, such as an ethyl carbamate derivative. The final step involves the deprotection and formation of the dihydrochloride salt.

Workflow of a Plausible Synthesis:

G start Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate intermediate Acidic Hydrolysis (e.g., HCl in Acetone) start->intermediate end_product This compound intermediate->end_product

Caption: Plausible final step in the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on the synthesis of related derivatives, the following general methodologies would be applicable.

General Synthesis of the Dihydrochloride Salt (Hypothetical):

  • Reaction Setup: The starting material, such as a carbamate-protected 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, would be dissolved in a suitable organic solvent like acetone or ethanol.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or concentrated HCl) would be added dropwise to the reaction mixture at a controlled temperature, likely with cooling.

  • Precipitation and Isolation: The dihydrochloride salt, being less soluble in the organic solvent, would precipitate out of the solution. The solid product would then be collected by filtration.

  • Purification: The collected solid would be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities, followed by drying under vacuum.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the final product. The proton signals for the methylene groups and the aromatic protons on the pyridine ring, as well as the carbon signals, would be characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) would be a typical setup.

Note: Specific, experimentally obtained analytical data (NMR, MS, HPLC) for this compound are not available in the public domain at the time of this writing. Researchers would need to perform these characterizations upon synthesis.

Biological Activity and Signaling Pathways

The pyrrolo[3,4-c]pyridine scaffold is a key component of many compounds with a wide range of biological activities, including analgesic, sedative, antiviral, and anticancer properties.[5][6]

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A significant and well-documented activity of derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the potent inhibition of human nicotinamide phosphoribosyltransferase (NAMPT).[7] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair.

NAMPT-Mediated NAD+ Salvage Pathway and its Inhibition:

G cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects of NAD+ Depletion NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Inhibitor 2,3-Dihydro-1H-Pyrrolo[3,4-C] Pyridine Derivatives Inhibitor->NAMPT Apoptosis Apoptosis SIRT1->Apoptosis PARPs->Apoptosis Redox->Apoptosis

Caption: Inhibition of the NAMPT-mediated NAD+ salvage pathway by 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives.

Inhibition of NAMPT by 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas leads to a depletion of intracellular NAD+ levels. This has profound effects on cellular processes that are dependent on NAD+, including:

  • Sirtuin (SIRT) activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.

  • Poly(ADP-ribose) polymerase (PARP) activity: PARPs are involved in DNA repair and cell death pathways.

  • Redox reactions: NAD+ is a crucial coenzyme in metabolic redox reactions.

The depletion of NAD+ can ultimately lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high metabolic rate and are often more dependent on the NAD+ salvage pathway for survival.

Conclusion

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have shown significant promise, particularly as inhibitors of NAMPT. This technical guide has summarized the available chemical and biological information for this compound, providing a foundation for future research. The development of detailed and robust synthetic and analytical protocols will be crucial for advancing the exploration of this important chemical scaffold in drug discovery.

References

2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride, a heterocyclic compound belonging to the pyrrolopyridine class. While this specific molecule serves as a foundational scaffold, this document also explores the broader context of its derivatives, which have shown significant promise in various therapeutic areas. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Compound Identification

This compound is a key intermediate in the synthesis of more complex molecules. Its chemical identity is established by the following identifiers.

IdentifierValueSource(s)
CAS Number 6000-50-6[1][2][3]
Molecular Formula C₇H₁₀Cl₂N₂[1]
Molecular Weight 193.07 g/mol [1]
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochlorideN/A
Synonyms 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride[1]
SMILES C12=CN=CC=C1CNC2.Cl.Cl[1]

Note: A related compound, the hydrochloride salt (one HCl), has a different CAS number (651558-58-6), molecular formula (C₇H₉ClN₂), and molecular weight (156.61 g/mol ).[4][5]

Biological Activity of the Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a versatile scaffold that has been incorporated into a wide range of biologically active molecules.[6][7] Derivatives of this parent structure have been investigated for numerous therapeutic applications, demonstrating the scaffold's importance in drug discovery.

Therapeutic Potential of Derivatives:
  • Analgesic and Sedative Properties : A significant portion of research on this class of compounds has focused on their effects on the central nervous system, with many derivatives showing potential as analgesics and sedatives.[6][7][8]

  • Anticancer Activity : Certain derivatives have been developed as inhibitors of specific kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), which is a target in cancer immunotherapy. Other related pyrrolopyridine derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors.[9]

  • Antimycobacterial and Antiviral Activity : The structural motif is also found in compounds with activity against Mycobacterium tuberculosis and various viruses.[6]

  • Immune System Modulation : Biological investigations have indicated that these compounds can be used to treat diseases of the immune system.[6][7]

The broad spectrum of pharmacological properties associated with pyrrolo[3,4-c]pyridine derivatives underscores the value of the this compound core as a starting material for generating novel therapeutic agents.[6][7]

Experimental Protocols for Derivative Synthesis and Evaluation

General Synthesis of N-Substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives[9]
  • Preparation of Intermediates : The synthesis typically begins with a starting material such as a 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. This starting material is then reacted with a bifunctional reagent, for example, 1,2-dibromoethane or 1-bromo-2-chloroethane, to introduce a reactive linker. This reaction is often carried out at the reflux temperature of a solvent like acetonitrile in the presence of anhydrous potassium carbonate.

  • Condensation with Amine : The resulting intermediate, now functionalized with a bromo- or chloro-alkyl chain, is then condensed with a desired amine. This final step couples the amine to the pyrrolopyridine scaffold via the linker, yielding the target N-substituted derivative.

Representative Biological Evaluation Workflow

The following diagram illustrates a typical workflow for screening newly synthesized pyrrolo[3,4-c]pyridine derivatives for potential therapeutic activity.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization start Start: 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine Scaffold synth Chemical Synthesis of Novel Derivatives start->synth purify Purification & Structural Characterization (NMR, MS) synth->purify binding Target Binding Assays (e.g., Kinase Inhibition) purify->binding cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) binding->cell_based animal Animal Model Studies (e.g., Analgesia, Tumor Growth) cell_based->animal tox Preliminary Toxicity Assessment (LD50) animal->tox sar Structure-Activity Relationship (SAR) Analysis tox->sar optimize Lead Compound Optimization sar->optimize optimize->synth

Caption: Generalized workflow for the discovery of novel drugs based on the pyrrolo[3,4-c]pyridine scaffold.

Signaling Pathways and Mechanisms of Action

The mechanism of action for compounds derived from the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold is highly dependent on the specific substitutions made to the core structure. As noted, derivatives have been designed to target a variety of proteins.

For instance, 1H-pyrrolo[2,3-b]pyridine derivatives (a related isomer) have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[9] Abnormal activation of this pathway is a key factor in the progression of several cancers.

The diagram below illustrates a simplified representation of a generic kinase inhibition pathway, a common mechanism for anticancer agents derived from this and related scaffolds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tyrosine Kinase Receptor (e.g., FGFR) Substrate Substrate Protein Receptor->Substrate activates ATP ATP ADP ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate phosphorylates Downstream Downstream Signaling (e.g., RAS-MEK-ERK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrrolopyridine Derivative Inhibitor Inhibitor->Receptor blocks ATP binding site

Caption: Simplified pathway of receptor tyrosine kinase inhibition by a pyrrolopyridine derivative.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The this compound scaffold and its derivatives represent a promising area of medicinal chemistry with demonstrated potential across multiple disease areas.

References

A Technical Guide to the Biological Activities of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridines, a class of heterocyclic compounds composed of fused pyrrole and pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] Their structural resemblance to purine nucleosides allows them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery.[3] This technical guide provides an in-depth overview of the significant biological activities of pyrrolopyridine derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The document details the experimental protocols used to evaluate these activities and summarizes key quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with their mechanism of action.

Anticancer Activity

Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[3][4] Their ability to mimic the ATP molecule allows them to effectively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[3]

Kinase Inhibition

A primary mechanism of the anticancer action of pyrrolopyridine derivatives is the inhibition of protein kinases involved in cancer cell signaling.[5] Many of these compounds have been developed as potent inhibitors of kinases such as B-RAF, Fibroblast Growth Factor Receptor (FGFR), and Akt.[3][4][6]

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives (IC50 Values)

Compound/DerivativeTarget/Cell LineAssayIC50Reference
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR1Kinase Assay7 nM[3]
FGFR2Kinase Assay9 nM[3]
FGFR3Kinase Assay25 nM[3]
4T1 (Breast Cancer)Proliferation Assay-[3]
Pyrrolo[2,3-b]pyridine derivative 34e V600E B-RAFKinase Assay0.085 µM[4]
Pyrrolo[2,3-b]pyridine derivative 35 V600E B-RAFKinase Assay0.080 µM[4]
Spiro-pyrrolopyridazine SPP10 MCF-7 (Breast Cancer)XTT Assay2.31 ± 0.3 µM[7]
H69AR (Lung Cancer)XTT Assay3.16 ± 0.8 µM[7]
PC-3 (Prostate Cancer)XTT Assay4.2 ± 0.2 µM[7]
1H-pyrrolo[3,2-c]pyridine derivative 10t HeLa (Cervical Cancer)MTT Assay0.12 µM[8]
SGC-7901 (Gastric Cancer)MTT Assay0.15 µM[8]
MCF-7 (Breast Cancer)MTT Assay0.21 µM[8]
Pyrrolo[2,3-d]pyrimidine derivative 5k EGFRKinase Assay79 nM[9]
Her2Kinase Assay40 nM[9]
VEGFR2Kinase Assay136 nM[9]
CDK2Kinase Assay-[9]
HepG2 (Liver Cancer)Cytotoxicity Assay29-59 µM[9]
7H-pyrrolo[2,3-d]pyrimidine derivative 25b FAKKinase Assay5.4 nM[10]
A549 (Lung Cancer)Proliferation Assay3.2 µM[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolopyridine derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine derivative and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

experimental_workflow_mtt_assay MTT Assay Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add pyrrolopyridine derivatives incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilization Add solubilization solution incubation_4h->add_solubilization read_absorbance Read absorbance at 570nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and various kinases.[11][12]

Inhibition of Inflammatory Mediators

Certain pyrrolopyridine derivatives have been found to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[11] Others have demonstrated inhibitory activity against spleen tyrosine kinase (SYK) and Janus kinases (JAKs), which are involved in inflammatory cell signaling.[13][14]

Table 2: Anti-inflammatory Activity of Pyrrolopyridine Derivatives

Compound/DerivativeTarget/ModelAssayActivity/IC50Reference
Pyrrolo[3,4-c]pyridine-1,3-dione derivative 24 Carrageenan-induced paw edemaIn vivo26% inhibition at 50 mg/kg[13]
Pyrrolopyridine 3i and 3l Pro-inflammatory cytokine inhibitionIn vitroPromising activity[11]
Pyrrolo[2,3-d]pyrimidin derivative 11e JAK1/JAK2Kinase Assay>90% inhibition[14]
LPS-induced NO production in RAW264.7 cellsCellular AssayIC50 = 88.2 µM (for cytotoxicity)[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Pyrrolopyridine derivative (suspended in a suitable vehicle)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrrolopyridine derivative or vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

experimental_workflow_carrageenan_edema Carrageenan-Induced Paw Edema Workflow cluster_preparation Preparation cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize rats administer_compound Administer pyrrolopyridine derivative acclimatize->administer_compound inject_carrageenan Inject carrageenan into paw administer_compound->inject_carrageenan measure_volume Measure paw volume at time points inject_carrageenan->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition

Workflow for the carrageenan-induced paw edema assay.

Antiviral Activity

The structural similarity of pyrrolopyridines to purines makes them effective inhibitors of viral enzymes, particularly those involved in replication.[15][16]

Inhibition of Viral Enzymes

Pyrrolopyridine derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Rotavirus.[1][17] For instance, certain derivatives inhibit HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome.[1] Others have demonstrated activity against the viral polymerase of Rotavirus.[17]

Table 3: Antiviral Activity of Pyrrolopyridine Derivatives

Compound/DerivativeTarget/VirusAssayEC50Reference
Pyrrolo[3,4-c]pyridine-4-carboxylate 12j HIV-1Anti-HIV-1 Activity1.65 µM[1]
Pyrrolo[2,3-d]pyrimidine and related derivatives Rotavirus Wa strain, Coxsackievirus B4Antiviral ActivitySignificant activity observed for several compounds[17]
Experimental Protocol: Antiviral Assay (General)

A general protocol for evaluating the antiviral activity of a compound in a cell-based assay.

Materials:

  • Host cell line susceptible to the virus (e.g., BGM cells for Rotavirus)

  • Virus stock

  • Complete cell culture medium

  • Pyrrolopyridine derivative

  • Assay for viral replication (e.g., plaque reduction assay, qPCR for viral load)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates.

  • Infection and Treatment: Infect the cells with the virus in the presence of varying concentrations of the pyrrolopyridine derivative.

  • Incubation: Incubate the plates for a period sufficient for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method. For a plaque reduction assay, this involves staining the cells and counting the number of viral plaques.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Neuroprotective Activity

Pyrrolopyrimidine derivatives have emerged as promising neuroprotective agents, primarily due to their antioxidant properties.[18]

Antioxidant and Neuroprotective Effects

These compounds have been shown to protect neurons from oxidative stress-induced damage in various in vitro and in vivo models.[18][19] For example, they can protect against neuronal damage caused by toxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[19]

Table 4: Neuroprotective Activity of Pyrrolopyridine Derivatives

Compound/DerivativeModelAssayOutcomeReference
Pyrrolopyrimidines (e.g., U-101033E, U-104067F) Iron-induced lipid peroxidation in cultured neuronsIn vitroIncreased efficacy and potency[18]
Gerbil transient forebrain ischemiaIn vivoSignificant CA1 neuronal protection[18]
Substituted N-pyrrolyl hydrazide hydrazones (e.g., 9a) 6-OHDA induced oxidative stress in synaptosomesMTT assaySignificant neuroprotective effects[19]
Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay

This in vitro assay models the dopaminergic neurodegeneration seen in Parkinson's disease.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • 6-hydroxydopamine (6-OHDA)

  • Pyrrolopyridine derivative

  • Assay for cell viability (e.g., MTT assay)

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate multi-well plates.

  • Pre-treatment: Pre-treat the cells with the pyrrolopyridine derivative for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to 6-OHDA to induce oxidative stress and cell death.

  • Cell Viability Assessment: After incubation, assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Compare the viability of cells treated with the pyrrolopyridine derivative to that of untreated cells exposed to 6-OHDA to determine the neuroprotective effect.

Signaling Pathways Modulated by Pyrrolopyridine Derivatives

The diverse biological activities of pyrrolopyridine derivatives are a consequence of their ability to modulate key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some pyrrolopyridine derivatives act as inhibitors of PI3K or Akt, thereby promoting apoptosis in cancer cells.[13][20]

pi3k_akt_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Pyrrolopyridine Pyrrolopyridine Derivatives Pyrrolopyridine->PI3K inhibits

Inhibition of the PI3K/Akt pathway by pyrrolopyridine derivatives.
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is heavily implicated in inflammatory diseases and some cancers. Pyrrolopyridine derivatives have been developed as potent inhibitors of JAKs, thereby blocking the downstream inflammatory signaling cascade.[14][21]

jak_stat_pathway JAK-STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression regulates Pyrrolopyridine Pyrrolopyridine Derivatives Pyrrolopyridine->JAK inhibits

Inhibition of the JAK-STAT pathway by pyrrolopyridine derivatives.

Conclusion

Pyrrolopyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to effectively interact with various biological targets, particularly protein kinases, underscores their potential in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, viral infections, and neurodegenerative conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules. Further research into the structure-activity relationships and mechanisms of action of new pyrrolopyridine derivatives will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

References

An In-Depth Technical Guide on the Mechanism of Action of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure that forms the core of a variety of biologically active compounds. While the unsubstituted parent molecule does not have a defined intrinsic mechanism of action, its derivatives have been the subject of extensive research, revealing potent inhibitory activity against key enzymes involved in cancer and immunology. This technical guide provides a comprehensive overview of the mechanism of action of these derivatives, with a primary focus on their roles as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1). This document details the associated signaling pathways, summarizes quantitative inhibitory data, and provides detailed experimental protocols for the assessment of these compounds.

Introduction

The pyrrolopyridine class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its various isomers and derivatives. The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine core, in particular, has proven to be a versatile scaffold for the development of potent and selective enzyme inhibitors. Derivatives incorporating this moiety have been investigated for a range of therapeutic applications, including oncology, autoimmune disorders, and infectious diseases. This guide will focus on the two most prominent and well-characterized mechanisms of action for derivatives of this scaffold: NAMPT and HPK1 inhibition.

Mechanism of Action: NAMPT Inhibition

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.

The NAMPT Signaling Pathway

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide. NMN is then converted to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including cellular metabolism, DNA repair, and signaling. In many cancer cells, there is an increased reliance on the NAMPT-mediated salvage pathway for NAD+ production to meet their high energy demands and support rapid proliferation. Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts cellular metabolism and induces apoptosis in cancer cells.

NAMPT_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Cellular_Processes NAD+-Dependent Processes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes Apoptosis Apoptosis NAMPT->Apoptosis NMNAT NMNAT NMN->NMNAT Substrate NAD+ NAD+ NMNAT->NAD+ Catalyzes Cellular_Metabolism Cellular_Metabolism NAD+->Cellular_Metabolism DNA_Repair DNA_Repair NAD+->DNA_Repair Signaling Signaling NAD+->Signaling Inhibitor 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivative Inhibitor->NAMPT Inhibits

Caption: NAMPT Signaling Pathway and Inhibition.

Quantitative Data for NAMPT Inhibitors

Several 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have demonstrated potent inhibition of NAMPT and antiproliferative activity in various cancer cell lines.[1]

Compound IDNAMPT IC50 (nM)Antiproliferative IC50 (nM)Cell Line
18 1136PC-3
29 107A2780
Experimental Protocols for NAMPT Inhibition

This assay measures the enzymatic activity of NAMPT by detecting the production of NAD+, which then participates in a colorimetric reaction.

  • Materials:

    • Recombinant human NAMPT enzyme

    • Nicotinamide (NAM)

    • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

    • ATP

    • NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)

    • Alcohol Dehydrogenase (ADH)

    • WST-1 (Water Soluble Tetrazolium Salt)

    • Diaphorase

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor in DMSO.

    • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Prepare a master mix containing assay buffer, NAM, PRPP, and ATP.

    • Add the master mix to each well.

    • Add recombinant NAMPT enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 60 minutes.

    • Prepare a detection reagent mix containing NMNAT, ADH, WST-1, and diaphorase in assay buffer.

    • Add the detection reagent mix to all wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

This assay determines the effect of NAMPT inhibition on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line (e.g., PC-3, A2780)

    • Cell culture medium and supplements

    • 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor

    • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Luminometer or spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the inhibitor in the cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance.

    • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Mechanism of Action: HPK1 Inhibition

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have also been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.

The HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates adaptor proteins, such as SLP-76. This phosphorylation leads to the downregulation of TCR signaling, thereby dampening T-cell activation and proliferation. By inhibiting HPK1, the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives block this negative feedback loop, leading to enhanced and sustained T-cell activation, which is a promising strategy for cancer immunotherapy.

HPK1_Pathway cluster_TCR_Signaling T-Cell Receptor Signaling TCR TCR Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Activates SLP76 SLP76 ZAP70->SLP76 Activates HPK1 HPK1 SLP76->HPK1 Activates Downstream_Signaling Downstream_Signaling SLP76->Downstream_Signaling HPK1->SLP76 Phosphorylates & Inhibits T_Cell_Activation T_Cell_Activation Downstream_Signaling->T_Cell_Activation Inhibitor 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivative Inhibitor->HPK1 Inhibits

Caption: HPK1 Signaling in T-Cell Activation and Inhibition.

Quantitative Data for HPK1 Inhibitors

A series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been synthesized and evaluated for their HPK1 inhibitory activity. The following table presents data for exemplary compounds from patent literature.

Compound ExampleHPK1 IC50 (nM)
Example 1 < 10
Example 2 10 - 50
Example 3 < 10
Example 4 50 - 100

Note: Specific IC50 values are often presented as ranges in patent literature.

Experimental Protocols for HPK1 Inhibition

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by HPK1.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Substrate peptide (e.g., myelin basic protein)

    • [γ-33P]ATP

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • Add the diluted inhibitor or DMSO to the wells of a reaction plate.

    • Add the HPK1 enzyme and substrate peptide to the wells.

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

This assay measures the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.

  • Materials:

    • T-cell line (e.g., Jurkat)

    • Anti-CD3/CD28 antibodies for T-cell stimulation

    • 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor

    • Lysis buffer

    • Antibodies for Western blotting (anti-pSLP-76, anti-total SLP-76, anti-GAPDH)

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Culture T-cells and treat with serial dilutions of the inhibitor or vehicle control for a specified time.

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting using antibodies against pSLP-76, total SLP-76, and a loading control (e.g., GAPDH).

    • Quantify the band intensities to determine the ratio of pSLP-76 to total SLP-76.

    • Calculate the percent inhibition of SLP-76 phosphorylation and determine the IC50 value.

Experimental Workflow Overview

The general workflow for identifying and characterizing inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold involves a multi-step process from initial screening to cellular activity confirmation.

Experimental_Workflow cluster_Screening Initial Screening cluster_Optimization Lead Optimization cluster_Validation Cellular Validation HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Potency_Selectivity Potency and Selectivity Optimization SAR->Potency_Selectivity Potency_Selectivity->SAR Iterative Optimization Cellular_Assays Cellular Target Engagement and Functional Assays Potency_Selectivity->Cellular_Assays Lead_Candidate Lead Candidate Cellular_Assays->Lead_Candidate

Caption: General experimental workflow for inhibitor development.

Conclusion

The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a cornerstone for the development of potent and selective inhibitors of critical therapeutic targets. The derivatives of this core structure have demonstrated significant promise as inhibitors of NAMPT and HPK1, with clear mechanisms of action that are highly relevant to oncology and immunology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Further optimization of these derivatives holds the potential for the development of novel and effective therapies for a range of diseases.

References

The Emergence of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Derivatives as Potent NAMPT Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) has been identified as a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cancer cell metabolism, proliferation, and survival. Its overexpression in various tumor types has made it a compelling target for oncological drug development. This technical guide provides an in-depth overview of a promising class of NAMPT inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. We will delve into their mechanism of action, present key quantitative data, and provide detailed experimental protocols for their evaluation. This document aims to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these novel compounds.

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, serving as a critical cofactor for enzymes involved in redox reactions, DNA repair, and cell signaling.[1] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+.[2] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of this coenzyme in mammalian cells, and NAMPT is the rate-limiting enzyme in this pathway.[3]

The inhibition of NAMPT leads to a depletion of intracellular NAD+ pools, which in turn triggers a cascade of events culminating in cancer cell death.[3] This includes the disruption of ATP production, the induction of oxidative stress, and the activation of apoptotic pathways.[4] Consequently, the development of potent and selective NAMPT inhibitors has become a significant area of focus in cancer research.

A particularly promising class of NAMPT inhibitors has emerged from a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. Urea derivatives of this core structure have demonstrated high potency against the NAMPT enzyme and significant anti-proliferative activity in various cancer cell lines.[2] This guide will focus on the technical aspects of these compounds, providing the necessary information for their further investigation and development.

Mechanism of Action: Disrupting the NAD+ Salvage Pathway

The primary mechanism of action for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived NAMPT inhibitors is the competitive inhibition of the NAMPT enzyme. By binding to the active site of NAMPT, these compounds prevent the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[2]

This blockade of the NAD+ salvage pathway leads to a rapid decline in intracellular NAD+ levels, which has several downstream consequences for cancer cells:

  • Energy Crisis: The depletion of NAD+ directly impacts glycolysis and oxidative phosphorylation, leading to a significant reduction in ATP production.[5] This energy crisis is a major contributor to the cytotoxic effects of NAMPT inhibitors.

  • Induction of Apoptosis: The reduction in NAD+ and ATP levels triggers the intrinsic apoptotic pathway.[4] This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.

  • Inhibition of NAD+-Dependent Enzymes: Several key enzymes involved in DNA repair and cell signaling, such as PARPs and sirtuins, are NAD+-dependent. NAMPT inhibition indirectly inhibits these enzymes by depleting their essential cofactor.[6]

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the consequences of its inhibition.

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Inhibition NAD NAD+ NMN->NAD Glycolysis Glycolysis & Oxidative Phosphorylation NAD->Glycolysis PARP PARP / Sirtuins NAD->PARP Apoptosis Apoptosis NAD->Apoptosis Depletion leads to ATP ATP ATP->Apoptosis Depletion leads to Glycolysis->ATP Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Derivative Inhibitor->NAMPT

Figure 1. Mechanism of Action of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives.

Quantitative Data Summary

Several urea derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core have been synthesized and evaluated for their NAMPT inhibitory and anti-proliferative activities.[2] The following tables summarize key quantitative data for representative compounds from this class and a related NAMPT inhibitor, GNE-617, for which pharmacokinetic data is available.[1][7]

Table 1: In Vitro Activity of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Urea Derivatives [2]

Compound IDBiochemical NAMPT IC50 (nM)Anti-proliferative IC50 (nM) - PC-3 CellsAnti-proliferative IC50 (nM) - A2780 Cells
18 1136-
29 10-7

Table 2: Pharmacokinetic Properties of a Representative NAMPT Inhibitor (GNE-617) [1]

SpeciesPlasma Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse36.429.7
Rat19.333.9
Dog4.6265.2
Monkey9.1429.4

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the efficacy of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived NAMPT inhibitors.

Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-Derived Ureas

The synthesis of the active urea derivatives typically involves the reaction of the parent amine, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (often used as its dihydrochloride salt for stability and handling), with an appropriate isocyanate or a carbamoyl chloride. The following is a representative synthetic scheme.

Synthesis_Workflow Start 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine dihydrochloride Step1 Neutralization (e.g., with a base) Start->Step1 Amine Free Amine Step1->Amine Step2 Urea Formation (in an inert solvent) Amine->Step2 Reagent Isocyanate or Carbamoyl Chloride Reagent->Step2 Product 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine-derived Urea Step2->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Figure 2. General Synthetic Workflow for Urea Derivatives.

Representative Protocol:

  • Neutralization: To a solution of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt and generate the free amine.

  • Urea Formation: To the solution of the free amine, add the desired isocyanate or carbamoyl chloride dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired urea derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro NAMPT Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human NAMPT. A common method is a coupled-enzyme assay that detects the production of NAD+.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • NMNAT (Nicotinamide mononucleotide adenylyltransferase)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Fluorescent substrate (e.g., resazurin)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well microplates

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare Reagents: Prepare stock solutions of the test compound in DMSO. Serially dilute the compound to the desired concentrations in assay buffer.

  • Enzyme and Substrate Preparation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the fluorescent substrate in assay buffer.

  • Assay Setup: Add the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add the recombinant NAMPT enzyme to all wells except for the no-enzyme control.

  • Initiate Reaction: Start the reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the NAMPT inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Cell culture medium and supplements

  • MTS reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the NAMPT inhibitor or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model using the PC-3 human prostate cancer cell line to evaluate the in vivo efficacy of a NAMPT inhibitor.[2][8]

Materials:

  • PC-3 cells

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Preparation: Culture PC-3 cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject the PC-3 cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the NAMPT inhibitor to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.

Conclusion

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel and potent NAMPT inhibitors. The urea derivatives of this core structure have demonstrated significant in vitro and in vivo anti-cancer activity. This technical guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols to facilitate further research and development in this area. The continued investigation of these compounds holds the potential to deliver new therapeutic options for a variety of cancers that are dependent on the NAD+ salvage pathway for their survival and proliferation.

References

The Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme and substrate for critical cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells exhibit an elevated demand for NAD+ to sustain their rapid proliferation and metabolic reprogramming. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which recycles nicotinamide back into NAD+. Consequently, NAMPT is frequently overexpressed in a wide range of human cancers and has emerged as a critical driver of tumor progression and a promising therapeutic target.[1][2] This guide provides an in-depth technical overview of NAMPT's multifaceted role in cancer biology, its interaction with key oncogenic pathways, and its validation as a target for novel cancer therapies. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: NAMPT and the NAD+ Salvage Pathway

Nicotinamide adenine dinucleotide (NAD+) is a central molecule in cellular function, existing in both oxidized (NAD+) and reduced (NADH) forms that are crucial for redox reactions in metabolic pathways like glycolysis and oxidative phosphorylation.[2] Beyond its role in bioenergetics, NAD+ is a vital substrate for several enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and stress responses.[1][3]

Mammalian cells synthesize NAD+ through three major pathways:

  • The de novo pathway: Synthesizes NAD+ from the amino acid tryptophan.

  • The Preiss-Handler pathway: Converts nicotinic acid (NA) to NAD+.[4]

  • The salvage pathway: Recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+.[5]

The salvage pathway is the predominant source of NAD+ in human cells.[6] This pathway is initiated by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[7][8] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[4] Due to their high metabolic rate and frequent DNA damage, many cancer cells have an increased reliance on the NAD+ salvage pathway, making NAMPT a critical node for their survival and proliferation.[7][9]

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate-Limiting Step) PRPP PRPP PRPP->NMN NAD NAD+ NMN->NAD NMNATs Consumers NAD+-Consuming Enzymes (Sirtuins, PARPs, CD38) NAD->Consumers Consumers->NAM Recycle NAMPT_Signaling_Hub cluster_0 NAMPT / NAD+ Axis cluster_1 Upstream Regulators cluster_2 Cancer Hallmarks NAMPT NAMPT NAD NAD+ NAMPT->NAD  synthesizes PI3K_AKT PI3K/AKT Pathway NAMPT->PI3K_AKT Activates (via eNAMPT) MAPK_ERK MAPK/ERK Pathway NAMPT->MAPK_ERK Activates (via eNAMPT) Angiogenesis Angiogenesis NAMPT->Angiogenesis (via eNAMPT) ImmuneSupp Immune Suppression NAMPT->ImmuneSupp (via eNAMPT) SIRT1 SIRT1 Activation NAD->SIRT1 PARP PARP Activity NAD->PARP Glycolysis Glycolysis (Warburg Effect) NAD->Glycolysis cMyc c-Myc cMyc->NAMPT Upregulates AKT AKT AKT->NAMPT Upregulates FOXO1 FOXO1 FOXO1->NAMPT Inhibits Proliferation Cell Proliferation & Survival SIRT1->Proliferation Stemness Cancer Stemness SIRT1->Stemness DNARepair DNA Repair PARP->DNARepair Glycolysis->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation Experimental_Workflow cluster_assays Endpoint Analysis start Cancer Cell Culture treatment Treat with NAMPT Inhibitor (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) Determine GI50 treatment->viability Biological Outcome nad_level NAD+ Level Measurement (HPLC or Luminescent Kit) Confirm Target Engagement treatment->nad_level Target Modulation mechanism Mechanism of Action Assays (e.g., Western Blot for p-AKT, Caspase Assay for Apoptosis) treatment->mechanism Pathway Effects analysis Data Analysis & Interpretation viability->analysis nad_level->analysis mechanism->analysis

References

The Discovery and Synthesis of Novel Pyrrolopyridine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to effectively interact with the ATP-binding sites of various kinases, making them privileged scaffolds in the design of targeted therapeutics.[1] The pyrrolopyridine core is found in several natural products with notable biological activity, such as the topoisomerase I inhibitor camptothecin.[2][3] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrrolopyridine compounds, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases.

Synthetic Methodologies for the Pyrrolopyridine Core

The construction of the pyrrolopyridine scaffold can be achieved through various synthetic strategies. Modern methods often rely on palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. Common starting materials include appropriately substituted pyridines and pyrroles.

General Synthetic Protocols

1. Palladium-Catalyzed Annulation for 4-Azaindole Synthesis:

A one-pot palladium-catalyzed annulation is a common method for synthesizing substituted 4-azaindoles. This procedure involves the reaction of amino ortho-chloropyridines with pyruvic acid derivatives. The protocol typically involves an initial enamine formation followed by a Heck reaction.

Experimental Protocol:

  • To a solution of functionalized 2-amino ortho-chloropyridine in a suitable solvent (e.g., toluene), add 3 equivalents of an acyclic ketone.

  • Add a palladium catalyst, such as Pd(Pt-Bu3)2, a base (e.g., sodium tert-butoxide), and a water scavenger like MgSO4.

  • Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

2. Multi-step Synthesis of 1H-pyrrolo[3,2-c]pyridines:

A representative multi-step synthesis for this isomer involves the following sequence:

Experimental Protocol:

  • Step 1: Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.[4]

  • Step 2: Nitration: The resulting oxide is then treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.[4]

  • Step 3: Intermediate Formation: The nitrated compound is subsequently reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to form a key intermediate.[4]

  • Step 4: Cyclization and Aromatization: This intermediate then undergoes cyclization and aromatization to afford the pyrrolo[3,2-c]pyridine core.

3. Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors:

This protocol describes the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against Fibroblast Growth Factor Receptors (FGFRs).

Experimental Protocol:

  • Step 1: Condensation: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is reacted with an R-substituted aldehyde in the presence of potassium hydroxide in methanol at 50 °C. The reaction mixture is then poured into water and extracted with ethyl acetate.

  • Step 2: Reduction: The product from the first step undergoes a reduction reaction in acetonitrile with triethylsilane and trifluoroacetic acid under reflux to yield the final 1H-pyrrolo[2,3-b]pyridine derivatives.

Biological Activity and Therapeutic Applications

Pyrrolopyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][3] A significant area of research has focused on their development as kinase inhibitors for the treatment of cancer and autoimmune diseases.

Pyrrolopyridines as Kinase Inhibitors

The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[1] This has led to the successful development of several kinase inhibitors, including the BRAF inhibitor vemurafenib, which is used in the treatment of melanoma.[1]

The JAK/STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[5][6] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK1 inhibitors.[5] For instance, the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide exhibits excellent potency for JAK1 and selectivity over other JAK isoforms.[5]

Signaling Pathway Diagram: JAK1/STAT Pathway Inhibition

JAK1_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT STAT JAK1->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet_Receptor c-Met Receptor PI3K PI3K cMet_Receptor->PI3K 2. Autophosphorylation & Downstream Signaling RAS RAS cMet_Receptor->RAS HGF HGF HGF->cMet_Receptor 1. Binding & Dimerization AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->cMet_Receptor Inhibition Cell_Response Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Response 3. Gene Expression Drug_Discovery_Workflow cluster_H2L H2L Activities cluster_Lead_Opt Lead Optimization Activities HTS High-Throughput Screening (HTS) (Large Compound Library) Hit_ID Hit Identification (Primary Actives) HTS->Hit_ID Hit_Conf Hit Confirmation (Dose-Response, Orthogonal Assays) Hit_ID->Hit_Conf Hit_to_Lead Hit-to-Lead (H2L) Lead_Opt Lead Optimization Preclinical Preclinical Candidate SAR SAR by Analogs Hit_Conf->SAR ADME_Tox Early ADME/Tox SAR->ADME_Tox ADME_Tox->Lead_Opt Potency_Selectivity Improve Potency & Selectivity PK_PD Optimize PK/PD Properties Potency_Selectivity->PK_PD In_Vivo In Vivo Efficacy Models PK_PD->In_Vivo In_Vivo->Preclinical

References

The Core of Potency: A Technical Guide to the Structure-Activity Relationship of Pyrrolopyridine NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of pyrrolopyridine-based inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). As a critical enzyme in the NAD+ salvage pathway, NAMPT has emerged as a key target in oncology and other therapeutic areas. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this promising class of inhibitors.

The NAMPT Signaling Pathway: A Central Node in Cellular Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). NMN is subsequently converted to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling. Due to the high metabolic demands of cancer cells, they are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT an attractive target for therapeutic intervention.

NAMPT_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP 5-PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Pyrrolopyridine Inhibitors NMNAT NMNAT NMN->NMNAT ATP ATP ATP->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Energy Metabolism, DNA Repair, Signaling Sirtuins->Cellular_Processes PARPs->Cellular_Processes

The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.

Structure-Activity Relationship of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-Derived Ureas

A significant advancement in the development of NAMPT inhibitors has been the identification of a series of potent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas. These compounds have demonstrated nanomolar potency in both biochemical and cellular assays. The following tables summarize the quantitative data for key compounds from this class, highlighting the impact of structural modifications on inhibitory activity.

Biochemical Inhibition of NAMPT

The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrrolopyridine derivatives against the NAMPT enzyme.

Compound IDR GroupBiochemical IC50 (nM)
19 4-((methylsulfonyl)methyl)benzyl11[1]
23 4-(1-(methylsulfonyl)piperidin-4-yl)benzyl19[1]
22 trans-2-(pyridin-3-yl)cyclopropanecarboxamide containing5.1[1]
Cellular Antiproliferative Activity

The subsequent table details the cellular potency of these inhibitors, measured as the IC50 for antiproliferative activity in various cancer cell lines.

Compound IDCell LineCellular IC50 (nM)
19 PC-3 (Prostate Cancer)36[1]

Key SAR Insights:

  • Urea Linker: The urea moiety is a critical pharmacophore, likely involved in key hydrogen bonding interactions within the NAMPT active site.

  • Pyrrolopyridine Core: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold serves as a rigid and planar core, orienting the key interacting groups for optimal binding.

  • Substituents on the Benzyl Ring: The nature and position of substituents on the terminal benzyl ring significantly influence potency. The 4-((methylsulfonyl)methyl)benzyl group in compound 19 was found to be highly favorable for potent NAMPT inhibition.[1]

  • Cyclopropane Carboxamide: The incorporation of a trans-2-(pyridin-3-yl)cyclopropanecarboxamide moiety, as seen in compound 22 , resulted in a highly potent inhibitor, suggesting that this group can access additional binding interactions.[1]

Experimental Protocols

The characterization of pyrrolopyridine NAMPT inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical NAMPT Inhibition Assay (Coupled-Enzyme, Fluorescence-Based)

This assay quantifies the enzymatic activity of NAMPT by measuring the production of NMN, which is then converted to NAD+ and subsequently detected through a coupled enzymatic reaction that generates a fluorescent signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • NMN adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Resazurin

  • Diaphorase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (pyrrolopyridine inhibitors) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the wells of a 96-well plate. Include a DMSO-only control.

  • Enzyme Addition: Add a solution of recombinant NAMPT enzyme in assay buffer to each well.

  • Substrate Initiation: Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP in assay buffer to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent master mix containing NMNAT, ADH, ethanol, resazurin, and diaphorase to each well.

  • Signal Development: Incubate the plate at 37°C, protected from light, for a further 30-60 minutes to allow for the development of the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm, emission at 590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

NAMPT_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Enzyme_Addition Add NAMPT Enzyme Compound_Plating->Enzyme_Addition Substrate_Addition Add Substrate Mix (NAM, PRPP, ATP) Enzyme_Addition->Substrate_Addition Incubation1 Incubate at 37°C Substrate_Addition->Incubation1 Detection_Reagent Add Detection Reagent Incubation1->Detection_Reagent Incubation2 Incubate at 37°C (Protected from Light) Detection_Reagent->Incubation2 Fluorescence_Reading Read Fluorescence Incubation2->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Generalized workflow for a biochemical NAMPT inhibition assay.
Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, A2780)

  • Cell culture medium and supplements

  • Test compounds (pyrrolopyridine inhibitors) dissolved in DMSO

  • 96-well clear-bottom white microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Cell Seeding: Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Generation: Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has proven to be a highly effective core for the design of potent and selective NAMPT inhibitors. The structure-activity relationships established for this class of compounds highlight the importance of the urea linker and specific substitutions on the terminal aromatic ring for achieving nanomolar potency. The detailed experimental protocols provided herein offer a robust framework for the evaluation and optimization of novel pyrrolopyridine-based NAMPT inhibitors, paving the way for the development of next-generation therapeutics targeting NAD+ metabolism.

References

Target Validation of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for compounds based on the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. Derivatives of this core structure have shown significant inhibitory activity against two key therapeutic targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1). This document outlines the signaling pathways associated with these targets, summarizes key quantitative data for lead compounds, and provides detailed experimental protocols for target validation.

Identified Molecular Targets and Rationale

The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine core scaffold has been successfully utilized to develop potent inhibitors for two distinct and critical targets in oncology and immunology.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): A key enzyme in the NAD+ salvage pathway, NAMPT is crucial for cellular metabolism and is often overexpressed in cancer cells to meet their high energy demands. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death, making it a compelling target for anticancer therapy.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, HPK1 acts as an intracellular immune checkpoint. Inhibiting HPK1 can enhance T-cell activation, proliferation, and cytokine production, thereby boosting the anti-tumor immune response. This makes HPK1 a promising target for immuno-oncology.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative compounds derived from the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold against their respective targets.

Compound ClassTargetSpecific Compound ExampleAssay TypeIC50 (nM)Cell Line / Conditions
Pyrrolo[3,4-c]pyridine-derived ureasHuman NAMPTCompound 18Biochemical11-
Pyrrolo[3,4-c]pyridine-derived ureasHuman NAMPTCompound 29Biochemical10-
Pyrrolo[3,4-c]pyridine-derived ureas-Compound 18Anti-proliferative36PC-3
Pyrrolo[3,4-c]pyridine-derived ureas-Compound 29Anti-proliferative7A2780
Pyrrolo[3,4-c]pyridin-1-one derivativesHPK1Example Compounds 1-188Kinase AssaySee Note 1-

Note 1: A patent discloses 188 exemplary 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors.[1][2] The pharmacological data, including IC50 values, for these compounds are detailed within the patent document.[1][2]

Signaling Pathways

The following diagrams illustrate the signaling pathways of NAMPT and HPK1.

NAMPT_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Cellular_Processes NAD+-Dependent Processes NAM Nicotinamide (NAM) NMN NMN NAM->NMN PRPP PRPP PRPP->NMN NAMPT NAMPT NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT NMNAT NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Energy_Metabolism Energy Metabolism NAD->Energy_Metabolism Compound 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Dihydrochloride (Inhibitor) Compound->NAMPT Inhibition

NAMPT Signaling Pathway and Inhibition.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream T-Cell Activation TCR TCR LAT LAT TCR->LAT Antigen Antigen Antigen->TCR SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation JNK JNK Pathway SLP76->JNK NFkB NF-κB Pathway SLP76->NFkB HPK1->SLP76 Phosphorylation (Negative Regulation) Compound 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Dihydrochloride (Inhibitor) Compound->HPK1 Inhibition AP1 AP-1 Activation JNK->AP1 Cytokine Cytokine Production (e.g., IL-2) NFkB->Cytokine AP1->Cytokine

HPK1 Signaling in T-Cells and Inhibition.

Experimental Protocols

Detailed methodologies for key target validation experiments are provided below.

Biochemical Inhibition Assay for NAMPT (Fluorogenic)

This assay quantifies the enzymatic activity of NAMPT by a coupled reaction that produces a fluorescent signal.

Workflow Diagram:

NAMPT_Biochemical_Assay_Workflow A Prepare Reagents: - NAMPT Enzyme - Inhibitor Dilutions - Substrate Mix (NAM, PRPP, ATP) - Coupling Enzymes (NMNAT, ADH) - Assay Buffer B Plate Setup: - Add NAMPT enzyme - Add inhibitor dilutions - Pre-incubate A->B C Initiate Reaction: - Add Substrate Mix - Incubate at 30-37°C B->C D Detection: - Add coupling enzymes - Incubate - Measure fluorescence (Ex: 340 nm, Em: 460 nm) C->D E Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 D->E

Workflow for NAMPT Biochemical Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride compound in assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human NAMPT enzyme to the desired concentration (e.g., 12-25 ng/µl) in NAMPT dilution buffer.[3]

    • Prepare a master mix containing Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and ethanol in assay buffer. The assay buffer should also contain the coupling enzymes NMNAT and ADH.[3][4]

  • Assay Procedure:

    • To a 96-well or 384-well black plate, add the diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells. Add dilution buffer to "Blank" wells.[3]

    • Add the serially diluted inhibitor to the "Test Inhibitor" wells. Add diluent solution (e.g., 1% DMSO in buffer) to "Positive Control" and "Blank" wells.[3]

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.[3]

    • Initiate the reaction by adding the master mix to all wells.[3]

    • Incubate the plate at 30°C for 2 hours.[3]

  • Detection and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[3][5]

    • Subtract the "Blank" values from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

In Vitro Kinase Assay for HPK1 (Luminescent)

This assay measures the kinase activity of HPK1 by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Workflow Diagram:

HPK1_Kinase_Assay_Workflow A Prepare Reagents: - HPK1 Enzyme - Inhibitor Dilutions - Substrate (e.g., MBP) - ATP - Kinase Buffer B Plate Setup: - Add inhibitor dilutions - Add Master Mix (Substrate, ATP) - Add HPK1 enzyme to initiate A->B C Kinase Reaction: - Incubate at 30°C for 45-60 min B->C D Detection (ADP-Glo™): - Add ADP-Glo™ Reagent (depletes ATP) - Incubate - Add Kinase Detection Reagent (converts ADP to ATP, generates light) - Incubate C->D E Data Analysis: - Measure luminescence - Subtract background - Calculate % inhibition - Determine IC50 D->E

Workflow for HPK1 In Vitro Kinase Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound compound in kinase assay buffer.

    • Prepare a master mix containing the kinase substrate (e.g., Myelin Basic Protein, MBP), ATP, and kinase assay buffer.[6]

    • Dilute recombinant human HPK1 enzyme to the desired concentration (e.g., 3 ng/µl) in kinase assay buffer.[6]

  • Assay Procedure:

    • To a 96-well white plate, add the serially diluted inhibitor to the "Test Inhibitor" wells. Add diluent solution to "Positive Control" and "Blank" wells.[6]

    • Add the master mix to all wells.[6]

    • Initiate the reaction by adding the diluted HPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add kinase assay buffer to the "Blank" wells.[6]

    • Incubate the plate at 30°C for 45 minutes.[6]

  • Detection (using a commercial kit like ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[6]

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.[6]

    • Measure luminescence using a microplate reader.[6]

  • Data Analysis:

    • Subtract the "Blank" values from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the IC50 value by fitting the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[7][8][9]

Workflow Diagram:

CETSA_Workflow A Cell Treatment: - Incubate cells with inhibitor or vehicle (DMSO) B Heat Shock: - Aliquot cell suspension - Heat at a range of temperatures (e.g., 40-70°C for 3 min) - Cool to 4°C A->B C Cell Lysis & Separation: - Lyse cells (e.g., freeze-thaw cycles) - Centrifuge to pellet aggregated proteins B->C D Protein Quantification: - Collect supernatant (soluble fraction) - Quantify target protein (e.g., Western Blot, ELISA, Mass Spec) C->D E Data Analysis: - Plot soluble protein vs. temperature - Compare curves for inhibitor vs. vehicle - A rightward shift indicates stabilization D->E

General Workflow for Cellular Thermal Shift Assay.

Detailed Protocol:

  • Cell Treatment:

    • Culture a suitable cell line that expresses the target protein (NAMPT or HPK1) to 70-80% confluency.

    • Treat the cells with the this compound compound or vehicle (e.g., DMSO) at a desired concentration for 1 hour at 37°C.[10]

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by performing repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[8]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble target protein (NAMPT or HPK1) in each sample using a quantitative method such as Western blotting or ELISA.

    • For each temperature point, quantify the band intensity and normalize it to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against the temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting curve to the right for the inhibitor-treated sample indicates target engagement and stabilization.

This guide provides a foundational framework for the target validation of this compound. The identified targets, NAMPT and HPK1, represent significant opportunities in drug development, and the provided protocols offer robust methods for confirming the mechanism of action of novel inhibitors based on this scaffold.

References

In Silico Analysis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Binding to NAMPT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in silico modeling of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride and its derivatives as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism-focused drug discovery.

Introduction to NAMPT

Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[3] Due to their high energy demands and proliferative rates, many tumor cells exhibit a heightened dependence on the NAMPT-mediated NAD+ salvage pathway for survival.[1] This dependency makes NAMPT a compelling therapeutic target for the development of novel anti-cancer agents. The inhibition of NAMPT leads to NAD+ depletion, which in turn can trigger cancer cell death.[4]

The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Scaffold

Structure-based drug design has identified potent NAMPT inhibitors based on a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core.[5] These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines and efficacy in in vivo xenograft models.[5][6] The core scaffold serves as a mimic for the natural substrate, nicotinamide, while appended urea and other functional groups provide additional interactions with the enzyme's active site, leading to potent inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas against human NAMPT and their anti-proliferative effects on cancer cell lines.

Compound IDBiochemical NAMPT IC50 (nM)Cellular Anti-proliferative IC50 (nM)Cell LineReference
18 1136PC-3[5][6]
29 107A2780[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Silico Modeling Workflow

The computational investigation of this compound binding to NAMPT typically involves molecular docking and molecular dynamics simulations. This workflow allows for the prediction of binding modes, estimation of binding affinities, and analysis of the stability of the protein-ligand complex.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_binding Binding Energy PDB Protein Preparation (PDB: e.g., 4D6N) Docking Molecular Docking (e.g., AutoDock Vina, Glide) PDB->Docking Ligand Ligand Preparation (2D to 3D conversion, energy minimization) Ligand->Docking Scoring Pose Selection & Scoring Function Analysis Docking->Scoring MD MD Simulation (e.g., GROMACS, AMBER) Scoring->MD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD->Analysis MMGBSA Binding Free Energy Calculation (e.g., MM/GBSA) Analysis->MMGBSA

In Silico Modeling Workflow for Protein-Ligand Binding Analysis.

NAMPT Signaling Pathway

NAMPT's primary role is in the NAD+ salvage pathway. By inhibiting NAMPT, the downstream production of NAD+ is halted. This has cascading effects on various cellular processes that are dependent on NAD+, including those mediated by sirtuins and PARPs (Poly (ADP-ribose) polymerases), ultimately leading to cellular stress and apoptosis in cancer cells.

G NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Inhibitor 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine Dihydrochloride Inhibitor->NAMPT NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Energy Metabolism Sirtuins->Metabolism Apoptosis Apoptosis Sirtuins->Apoptosis DNA_Repair DNA Repair PARPs->DNA_Repair PARPs->Apoptosis

Simplified NAMPT Signaling Pathway and Point of Inhibition.

Experimental Protocols

Molecular Docking Protocol (General)
  • Protein Preparation : The crystal structure of human NAMPT, for instance in complex with a known inhibitor (e.g., PDB ID: 4D6N), is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation : A 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation : A docking grid is defined around the active site of NAMPT, typically centered on the co-crystallized ligand from the PDB structure to define the binding pocket.

  • Docking Simulation : A molecular docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined grid of the protein. The program samples various conformations and orientations of the ligand within the active site.

  • Pose Analysis : The resulting docking poses are analyzed based on their scoring functions, which estimate the binding affinity. The top-ranked poses are visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of NAMPT.

NAMPT Biochemical Activity Assay

The activity of NAMPT can be measured through a coupled-enzyme assay that detects the production of NAD+.[7][8]

  • Reaction Mixture Preparation : A reaction buffer is prepared containing Tris-HCl, MgCl2, PRPP, ATP, and purified recombinant human NAMPT enzyme.[9]

  • Inhibitor Addition : Varying concentrations of the test compound (this compound) are added to the reaction mixture.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, nicotinamide (NAM).[8]

  • NAD+ Detection : The produced NMN is converted to NAD+ by NMNAT. The resulting NAD+ is then used in a subsequent reaction catalyzed by alcohol dehydrogenase, which reduces a substrate (e.g., WST-1) to produce a colorimetric or fluorescent signal that is proportional to the amount of NAD+ produced.[7][10]

  • Data Analysis : The signal is measured over time using a plate reader. The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The in silico modeling of this compound and its derivatives provides valuable insights into their binding mechanism to NAMPT. This computational approach, in conjunction with experimental validation, is a powerful tool in the rational design and optimization of novel NAMPT inhibitors for cancer therapy. The data and methodologies presented in this guide offer a framework for researchers to further explore this promising class of compounds.

References

Methodological & Application

Application Note: Cell-Based Assays for Determining the Antagonist Activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][2] Some derivatives have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and hematopoietic progenitor kinase 1 (HPK1).[3] Given the structural features of the pyrrolopyridine core, which are present in various neurologically active compounds, it is hypothesized that certain derivatives may also interact with neurotransmitter receptors, such as the nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[4] They play crucial roles in various physiological processes, and their modulation is a key strategy in the treatment of several neurological disorders, pain, and addiction.[4][5][6] The α4β2 subtype is one of the most abundant nAChR subtypes in the brain and is a significant target for drug development.[5]

This application note provides detailed protocols for cell-based assays to evaluate the antagonist activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride on the human α4β2 nAChR. The described assays include a primary functional screen using a calcium flux assay and a secondary assay to assess cell viability, ensuring that the observed antagonist activity is not due to cytotoxicity.

Signaling Pathway

Activation of nAChRs by an agonist, such as acetylcholine or nicotine, leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+.[5] The influx of Ca2+ acts as a second messenger, triggering various downstream signaling cascades, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in promoting cell survival and neuroprotection.[5][6] An antagonist of the nAChR would block this channel opening and the subsequent intracellular signaling.

Nicotinic_Acetylcholine_Receptor_Signaling_Pathway Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Nicotinic Acetylcholine Receptor Signaling Pathway Agonist Agonist nAChR Nicotinic Acetylcholine Receptor (α4β2) Agonist->nAChR Binds Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival/ Neuroprotection Akt->Cell_Survival Promotes Antagonist 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine dihydrochloride Antagonist->nAChR Blocks

Nicotinic Acetylcholine Receptor Signaling Pathway

Experimental Workflow

The overall workflow for assessing the antagonist activity of the test compound involves a primary functional assay followed by a cytotoxicity assessment to rule out false positives.

Experimental_Workflow Experimental Workflow for nAChR Antagonist Screening Start Start Cell_Culture Culture CHO-K1 cells stably expressing human α4β2 nAChR Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Primary_Assay Primary Screen: Calcium Flux Assay Cell_Plating->Primary_Assay Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Primary_Assay Data_Analysis_Primary Analyze fluorescence data to determine IC₅₀ for nAChR inhibition Primary_Assay->Data_Analysis_Primary Cytotoxicity_Assay Secondary Screen: Cell Viability Assay (MTT) Data_Analysis_Primary->Cytotoxicity_Assay Data_Analysis_Secondary Analyze absorbance data to determine CC₅₀ Cytotoxicity_Assay->Data_Analysis_Secondary Final_Analysis Compare IC₅₀ and CC₅₀ to determine specific antagonist activity Data_Analysis_Secondary->Final_Analysis End End Final_Analysis->End

Workflow for nAChR Antagonist Screening

Experimental Protocols

Cell Culture

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α4β2 nicotinic acetylcholine receptor are recommended.[7]

Culture Medium:

  • F-12K Medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418 or Puromycin, concentration to be determined based on the expression vector)

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Primary Functional Assay: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon nAChR activation and its inhibition by the test compound. Fluo-4 AM, a cell-permeable calcium indicator, is used, which exhibits increased fluorescence upon binding to calcium.[8][9]

Materials:

  • CHO-K1 cells expressing α4β2 nAChR

  • Black-walled, clear-bottom 96-well plates

  • This compound

  • Nicotine (agonist)

  • Mecamylamine (known nAChR antagonist, positive control)

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Protocol:

  • Cell Plating:

    • Seed the CHO-K1/α4β2 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[10]

    • Incubate the plates overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[10]

  • Compound and Agonist Plate Preparation:

    • Prepare serial dilutions of this compound, mecamylamine (positive control), and a vehicle control (e.g., HBSS or DMSO) in HBSS.

    • Prepare a solution of nicotine in HBSS at a concentration that elicits a submaximal response (EC₈₀), which should be determined in preliminary experiments.

  • Assay Procedure:

    • After incubation with the dye, wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the test compound dilutions or controls to the respective wells.

    • Incubate for 5-10 minutes at room temperature.

    • Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence (Excitation: 490 nm, Emission: 525 nm).[10]

    • After a stable baseline is established, add 50 µL of the nicotine solution to all wells simultaneously using the instrument's injection system.

    • Continue to record the fluorescence intensity for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control wells (nicotine alone).

    • Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Assay: Cell Viability (MTT Assay)

This assay is performed to determine if the observed inhibition in the calcium flux assay is due to a specific antagonist effect or general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Materials:

  • CHO-K1 cells expressing α4β2 nAChR

  • Clear 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Absorbance microplate reader

Protocol:

  • Cell Plating and Compound Treatment:

    • Seed the CHO-K1/α4β2 cells into a clear 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C with 5% CO₂.

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells as a control.

    • Incubate for a period that corresponds to the duration of the primary assay and any pre-incubation steps (e.g., 1-2 hours). For a more comprehensive cytotoxicity profile, a longer incubation of 24 hours can also be performed.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C.[11][12]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by pipetting up and down.

    • Incubate for at least 4 hours at 37°C, or overnight at room temperature, protected from light, to ensure complete dissolution.[12]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log concentration of the test compound to determine the cytotoxic concentration 50 (CC₅₀).

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Antagonist Activity of this compound on α4β2 nAChR

CompoundIC₅₀ (µM)
This compound[Value]
Mecamylamine (Positive Control)[Value]

Table 2: Cytotoxicity of this compound

CompoundCC₅₀ (µM)
This compound[Value]

Interpretation of Results

A potent antagonist will exhibit a low IC₅₀ value in the calcium flux assay. For the compound to be considered a specific antagonist and not a cytotoxic agent, its CC₅₀ value from the MTT assay should be significantly higher than its IC₅₀ value. A selectivity index (SI = CC₅₀ / IC₅₀) can be calculated, with a higher SI value indicating greater specificity of the antagonist activity.

Conclusion

The described cell-based assays provide a robust framework for evaluating the antagonist activity of this compound on α4β2 nicotinic acetylcholine receptors. The combination of a primary functional assay with a secondary cytotoxicity assay allows for the confident identification and characterization of specific nAChR antagonists, which can be valuable for further drug development and research in neuroscience.

References

Application Notes and Protocols for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride in Xenograft Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine is a versatile scaffold that has given rise to a new generation of targeted cancer therapies. Derivatives of this core structure have shown significant promise in preclinical studies, particularly in xenograft mouse models, by targeting key enzymes involved in cancer cell proliferation and survival. This document provides detailed application notes and protocols for the use of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and its derivatives in such models, with a focus on two prominent mechanisms of action: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition and Hematopoietic Progenitor Kinase 1 (HPK1) inhibition.

Mechanism of Action and Signaling Pathways

NAMPT Inhibition

Certain urea-derived compounds of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of NAMPT.[1][2] NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway. By inhibiting NAMPT, these compounds deplete NAD+ levels, leading to catastrophic energy failure and ultimately, cancer cell death.

NAMPT_Inhibition cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT salvage pathway NAD NAD+ NAMPT->NAD Apoptosis Apoptosis NAMPT->Apoptosis ATP ATP (Energy) NAD->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Compound 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivative (NAMPTi) Compound->NAMPT Inhibition

Caption: NAMPT Inhibition Pathway.

HPK1 Inhibition

Other derivatives, specifically 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones, have been developed as inhibitors of HPK1.[3][4] HPK1 is a negative regulator of T-cell receptor signaling. By inhibiting HPK1, these compounds can enhance the activation and proliferation of T-cells, thereby bolstering the host's anti-tumor immune response.

HPK1_Inhibition cluster_immune T-Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 activation Activation T-Cell Activation TCR->Activation HPK1->TCR Negative Regulation Compound 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivative (HPK1i) Compound->HPK1 Inhibition

Caption: HPK1 Inhibition Pathway.

Data Presentation: In Vivo Efficacy in a PC-3 Xenograft Model

An optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea has demonstrated efficacy in a PC-3 human prostate cancer xenograft model.[1][2] The following table summarizes the key in vivo findings.

ParameterValueReference
Cell LinePC-3 (Human Prostate Adenocarcinoma)[1][2]
Animal ModelMouse[1][2]
CompoundOptimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea[1][2]
EfficacyEfficacious in the PC-3 mouse xenograft model[1][2]
In Vitro Data
BC NAMPT IC5011 nM[1][2]
PC-3 Antiproliferative IC5036 nM[1][2]

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with this compound derivatives. The specific details may require optimization based on the derivative, cancer cell line, and research objectives.

General Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Cell Culture (e.g., PC-3) D Tumor Cell Implantation A->D B Animal Acclimatization (e.g., Nude Mice) B->D C Compound Formulation G Treatment Administration C->G E Tumor Growth Monitoring D->E F Randomization & Grouping E->F F->G H Continued Monitoring (Tumor Volume & Body Weight) G->H I Endpoint & Tissue Collection H->I J Data Analysis (e.g., TGI) I->J K Histopathology & Biomarker Analysis I->K

References

Application Notes and Protocols for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo dosing and administration data for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride was found in the public domain. The following application notes and protocols are based on studies conducted with various derivatives of the parent compound. Researchers should use this information as a guideline and conduct dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.

Introduction

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine and its derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential antitumor, antileishmanial, analgesic, and sedative properties.[1][2][3] This document provides a detailed guide for the in vivo administration and dosing of this compound, based on the available data from its derivatives. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

Data Presentation: Dosing of Pyrrolo[3,4-c]pyridine Derivatives in Mice

The following tables summarize the quantitative data from in vivo studies on various derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. This data can serve as a starting point for designing experiments with the parent dihydrochloride compound.

Table 1: Dosing of a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative for Antileishmanial Activity

Animal ModelCompoundDoseRoute of AdministrationFrequencyObserved EffectReference
BALB/c mice5m (a 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative)6.25 mg/kgIntraperitoneal (i.p.)Daily45.1% inhibition in liver and 42.4% in spleen parasite burden[4]
BALB/c mice5m (a 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative)12.5 mg/kgIntraperitoneal (i.p.)Daily56.2% inhibition in liver and 61.1% in spleen parasite burden[4][5]

Table 2: Dosing of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives for Analgesic and Sedative Activity

Animal ModelCompound TypeDose RangeRoute of AdministrationObserved EffectReference
Mice1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives (compounds 8-15)3.25 - 19.2 mg/kg (ED₅₀ in "writhing" test)Intraperitoneal (i.p.)Analgesic activity[6]
Mice1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative (compound 9)75, 150, 300 mg/kgIntraperitoneal (i.p.)Analgesic effect in "hot plate" test[6]
Mice1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative (compound 11)400 mg/kgIntraperitoneal (i.p.)Analgesic effect in "hot plate" test[6]
Mice2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives (compounds 30c, 30d, 30e)up to 12.5 mg/kgNot specifiedSuppressed spontaneous locomotor activity[1]
MiceImide 31200 mg/kgNot specifiedActive in suppressing locomotor activity[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine.

Due to the generally poor aqueous solubility of pyridine derivatives, a common formulation strategy involves the use of a vehicle composed of a primary solvent and co-solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the required amount of the compound.

  • Dissolve the compound in a minimal volume of DMSO. Ensure complete dissolution by vortexing.

  • In a separate sterile tube, prepare the final volume of the vehicle by mixing the co-solvents and saline. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.

  • Slowly add the drug-DMSO concentrate to the vehicle while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and any signs of precipitation. The final formulation should be a clear solution.

Intraperitoneal injection is a common route for administering compounds in preclinical studies.

Materials:

  • Prepared drug formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Ethanol for disinfection

  • Appropriate animal restraint device

Protocol:

  • Restrain the mouse securely.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle with the bevel facing up.

  • Aspirate to ensure no fluid (blood or urine) is drawn back into the syringe. If fluid is present, discard the syringe and prepare a new one.

  • Inject the calculated volume of the drug formulation slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Visualization of Experimental Workflows

The following diagrams illustrate common experimental workflows for in vivo studies of novel compounds.

experimental_workflow_pharmacology cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis Compound Compound Formulation Dosing Dosing & IP Injection Compound->Dosing Animal Animal Acclimatization Animal->Dosing Behavioral Behavioral Tests (e.g., Hot Plate, Writhing) Dosing->Behavioral Activity Locomotor Activity Dosing->Activity Parasite Parasite Burden Assessment Dosing->Parasite Data Data Analysis Behavioral->Data Activity->Data Parasite->Data formulation_workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO weigh->dissolve mix Mix Drug Concentrate with Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline) prepare_vehicle->mix inspect Inspect for Clarity mix->inspect end End inspect->end Clear adjust Adjust Formulation inspect->adjust Precipitate adjust->mix

References

Unveiling the Anti-proliferative Potential of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-proliferative effects of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride and its derivatives. The provided information is based on published research on closely related analogs, offering a foundational understanding of their potential as anti-cancer agents.

Introduction

The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer therapeutics. Derivatives of this core structure have demonstrated potent anti-proliferative activity by targeting key enzymes involved in cancer cell metabolism and signaling. This document outlines the potential mechanisms of action and provides standardized protocols for evaluating the efficacy of compounds based on this scaffold.

Mechanism of Action

Research indicates that derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine may exert their anti-proliferative effects through the inhibition of key cellular targets, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1).

NAMPT Inhibition: NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for maintaining cellular energy levels and is often upregulated in cancer cells. Inhibition of NAMPT leads to NAD+ depletion, subsequently affecting the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1) and Poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell survival, and metabolism. This disruption of cellular energetics and signaling can trigger apoptosis and inhibit cell proliferation.

HPK1 Inhibition: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, compounds can potentially enhance the anti-tumor immune response. HPK1 inhibition can lead to increased T-cell activation, cytokine production, and cytotoxic activity against cancer cells.

Data Presentation

The following tables summarize the reported anti-proliferative activities of a urea-derived analog of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine. This data serves as a reference for the potential efficacy of compounds based on this scaffold.

Table 1: In Vitro Anti-proliferative Activity of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative

CompoundCell LineIC50 (nM)Target
Urea-derived analogPC-3 (Prostate Cancer)36NAMPT
Urea-derived analogA2780 (Ovarian Cancer)7NAMPT

Table 2: In Vitro NAMPT Inhibitory Activity

CompoundAssayIC50 (nM)
Urea-derived analogBiochemical NAMPT Assay11

Note: The data presented is for a urea-derived analog of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine as reported in scientific literature.[1][2] The specific activity of the parent compound, this compound, may vary.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects and mechanism of action are provided below.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., PC-3, A2780)

  • Complete cell culture medium

  • This compound (or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

BrdU Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol.

  • During the last 2-4 hours of the incubation period, add BrdU labeling solution to each well.

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.

  • Incubate the cells with an anti-BrdU antibody.

  • Wash the cells and incubate with an HRP-conjugated secondary antibody.

  • Add TMB substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound and its derivatives.

NAMPT_Signaling_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Compound 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine analog NAMPT NAMPT Compound->NAMPT Inhibits NAD+ NAD+ NAMPT->NAD+ Depletion AKT_ERK AKT/ERK Signaling NAMPT->AKT_ERK Activates SIRT1 SIRT1 NAD+->SIRT1 Activates PARP PARP NAD+->PARP Activates Cell_Survival Cell Survival & Proliferation SIRT1->Cell_Survival Promotes Apoptosis Apoptosis SIRT1->Apoptosis Inhibits PARP->Cell_Survival Promotes (DNA Repair) mTOR mTOR Signaling AKT_ERK->mTOR Activates mTOR->Cell_Survival Promotes

Caption: Putative NAMPT signaling pathway inhibition.

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP-76 SLP-76 HPK1->SLP-76 Phosphorylates (Inhibitory) Compound 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine analog Compound->HPK1 Inhibits PLCg1 PLCγ1 SLP-76->PLCg1 Activates ERK ERK PLCg1->ERK Activates T-Cell_Activation T-Cell Activation & Proliferation ERK->T-Cell_Activation Promotes

Caption: Potential HPK1 signaling pathway modulation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the anti-proliferative effects of a test compound.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Primary_Screening Primary Screening: MTT Assay (IC50 Determination) Cell_Culture->Primary_Screening Secondary_Assays Secondary Assays: - Colony Formation - BrdU Incorporation Primary_Screening->Secondary_Assays Mechanism_Study Mechanism of Action: Western Blot (Signaling Pathways) Secondary_Assays->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis End Conclusion: Lead Candidate Identification Data_Analysis->End

References

Application Notes and Protocols for Evaluating Apoptosis Induction by 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The evaluation of novel compounds for their ability to induce apoptosis is a fundamental step in drug discovery and development. These application notes provide a detailed protocol for assessing the pro-apoptotic activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride. The described assays will enable researchers to quantify apoptosis, elucidate the underlying signaling pathways, and characterize the compound's mechanism of action.

The primary signaling pathways of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[1][2] Key events in apoptosis include the externalization of phosphatidylserine (PS) on the cell surface, loss of mitochondrial membrane potential (ΔΨm), activation of caspases, and cleavage of cellular substrates.[3]

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated negative control and a positive control (e.g., staurosporine).[4]

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[4]

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Wash the collected cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[4]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution. Gently vortex the tubes.[5]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Unstained, single-stained (Annexin V only and PI only), and positive control cells should be used to set up compensation and quadrants.[4]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Caspase Activity Assay

Caspases are central to the apoptotic process. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminogenic or fluorogenic substrate.[6][7]

Protocol (using a luminogenic assay, e.g., Caspase-Glo® 3/7):

  • Cell Plating and Treatment: Plate cells in a 96-well white-walled plate at a suitable density and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.[6]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[6]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.[7]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as the Bcl-2 family proteins (Bcl-2, Bax) and the cleavage of caspase substrates like PARP-1.[8][9]

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP-1, and a loading control like β-actin) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[12] The JC-1 dye is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[12]

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described for the Annexin V assay.

  • JC-1 Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in pre-warmed cell culture medium containing the JC-1 staining solution (typically 1-10 µM).

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[13]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in an assay buffer.[13]

  • Analysis: Analyze the cells immediately by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from red to green fluorescence indicates a loss of ΔΨm.[13]

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound X1070.1 ± 3.518.9 ± 1.811.0 ± 1.5
Compound X2545.8 ± 4.235.6 ± 2.918.6 ± 2.1
Compound X5020.3 ± 3.850.2 ± 4.129.5 ± 3.3
Positive Control-15.5 ± 2.555.1 ± 5.029.4 ± 4.8

Table 2: Caspase-3/7 Activity

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control015,340 ± 1,2501.0
Compound X1048,970 ± 3,4003.2
Compound X2595,680 ± 6,1006.2
Compound X50150,210 ± 9,8009.8
Positive Control-185,400 ± 11,50012.1

Table 3: Densitometric Analysis of Western Blots

Treatment GroupConcentration (µM)Bax/Bcl-2 RatioCleaved PARP-1 (Fold Change)
Vehicle Control01.01.0
Compound X102.83.5
Compound X255.17.2
Compound X508.912.6

Table 4: Mitochondrial Membrane Potential (ΔΨm) Analysis

Treatment GroupConcentration (µM)% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)
Vehicle Control092.5 ± 3.17.5 ± 1.1
Compound X1065.8 ± 4.534.2 ± 2.8
Compound X2538.2 ± 3.961.8 ± 3.5
Compound X5015.1 ± 2.884.9 ± 4.2
Positive Control (CCCP)-5.6 ± 1.594.4 ± 2.5

Visualizations

Experimental_Workflow A Cell Culture & Treatment (e.g., Cancer Cell Line + Compound) B Apoptosis Induction A->B C Annexin V/PI Staining (Flow Cytometry) B->C D Caspase-3/7 Activity Assay (Luminescence) B->D E Mitochondrial Membrane Potential (JC-1 Assay by Flow Cytometry) B->E F Western Blot Analysis (Bcl-2 family, Cleaved PARP) B->F G Data Analysis & Interpretation C->G D->G E->G F->G H Mechanism of Action Elucidation G->H

Caption: Experimental workflow for evaluating apoptosis induction.

Intrinsic_Apoptosis_Pathway cluster_stimuli Cellular Stress cluster_mito Mitochondrion Stress DNA Damage, Oxidative Stress, etc. Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor binds DISC DISC Formation (Death-Inducing Signaling Complex) Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid Casp8->Bid cleaves Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Intrinsic Intrinsic Pathway (Mitochondrial Amplification) tBid->Intrinsic activates

Caption: The extrinsic (death receptor) apoptosis pathway.

References

Application of Pyrrolopyridine Derivatives in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridine scaffolds, also known as azaindoles, represent a versatile class of heterocyclic compounds with significant therapeutic potential in the field of neuroscience.[1][2][3] Their structural similarity to endogenous purines allows them to effectively interact with a variety of biological targets within the central nervous system (CNS), including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[2] This has led to the exploration of pyrrolopyridine derivatives as potential treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and multiple sclerosis.[4][5][6][7][8][9][10][11]

These application notes provide an overview of the key applications of pyrrolopyridine derivatives in neuroscience research, with a focus on their therapeutic targets and mechanisms of action. Detailed protocols for relevant in vitro and in vivo assays are provided to guide researchers in the evaluation of these compounds.

I. Pyrrolopyridine Derivatives as Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease

A significant area of research focuses on the development of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of GSK-3β.[4][12][13][14] Dysregulation of GSK-3β is a key pathological feature of Alzheimer's disease, contributing to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles (NFTs).[12][15]

Quantitative Data: In Vitro Efficacy of GSK-3β Inhibitors
Compound IDTargetIC50 (nM)Cell LineKey FindingsReference
Compound 41 GSK-3β0.22SH-SY5YHigh selectivity over 24 other kinases; dose-dependently increased p-GSK-3β (Ser9) and decreased p-tau (Ser396). Low cytotoxicity.[4]
Compound 46 GSK-3β0.26-High GSK-3β inhibitory activity.[4]
Compound 54 GSK-3β0.24-High GSK-3β inhibitory activity.[4]
S01 GSK-3β0.35 ± 0.06SH-SY5YAcceptable selectivity over 24 similar kinases; increased p-GSK-3β (Ser9) and decreased p-tau (Ser396). Promoted neurite outgrowth.[12][13][14]
B10 GSK-3β66-ATP-competitive inhibitor.[12]

Signaling Pathway: GSK-3β Inhibition in Alzheimer's Disease

GSK3b_Pathway cluster_pre Upstream Signaling cluster_core GSK-3β Regulation cluster_downstream Downstream Effects Akt Akt GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Akt->GSK3b_inactive Phosphorylates (Inhibits) GSK3b_active GSK-3β (Active) Tau Tau GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Pyrrolopyridine_Inhibitor Pyrrolo[2,3-b]pyridine Derivative (e.g., S01, 41) Pyrrolopyridine_Inhibitor->GSK3b_active Inhibits

GSK-3β signaling pathway and the inhibitory action of pyrrolopyridine derivatives.
Experimental Protocols

1. In Vitro GSK-3β Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GSK3(S21))

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test pyrrolopyridine derivatives (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution in kinase buffer containing GSK-3β enzyme and the substrate peptide. Add 5 µL of this solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

    • Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Western Blot for p-GSK-3β and p-tau in SH-SY5Y Cells

This protocol assesses the ability of test compounds to modulate GSK-3β activity and subsequent tau phosphorylation in a cellular context.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • Test pyrrolopyridine derivatives

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-tau (Ser396), anti-tau, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

II. Pyrrolopyrimidine Derivatives as Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors for Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 kinase inhibitors is therefore a promising therapeutic strategy. Pyrrolo[2,3-d]pyrimidine and related pyrrolopyrimidine scaffolds have been identified as potent LRRK2 inhibitors.[7][8][16]

Quantitative Data: In Vitro Efficacy of LRRK2 Inhibitors
Compound IDTargetcKi (nM)LEKey FindingsReference
Compound 18 LRRK2 G2019S0.70.66(2R)-2-Methylpyrrolidin-1-yl derivative with high potency.[16]
[18F]1 LRRK2Kd = 6.90 nM-A PET probe for imaging LRRK2 expression in the brain.[17]
[18F]2 LRRK2Kd = 14.27 nM-A PET probe for imaging LRRK2 expression in the brain.[17]

Experimental Workflow: LRRK2 Inhibitor Development and Evaluation

LRRK2_Workflow Screening Fragment/HTS Screening Hit_ID Hit Identification (Pyrrolopyrimidine core) Screening->Hit_ID Optimization Structure-Guided Optimization (X-ray) Hit_ID->Optimization Lead_Compound Lead Compound (e.g., Cmpd 18) Optimization->Lead_Compound In_Vitro_PK In Vitro PK Profiling (Metabolic Stability, etc.) Lead_Compound->In_Vitro_PK PET_Probe PET Probe Development ([18F] Labeling) Lead_Compound->PET_Probe In_Vivo_PK In Vivo PK Studies (Brain Penetration) In_Vitro_PK->In_Vivo_PK Imaging In Vivo PET Imaging (LRRK2 G2019S mice) In_Vivo_PK->Imaging PET_Probe->Imaging

Workflow for the development of pyrrolopyrimidine-based LRRK2 inhibitors.
Experimental Protocols

1. LRRK2 Kinase Activity Assay (e.g., KINOMEscan)

This protocol describes a method for determining the binding affinity (Kd) or inhibitory constant (Ki) of compounds against LRRK2.

  • Principle: This assay measures the ability of a test compound to compete with an immobilized ligand for the active site of the LRRK2 kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.

  • Procedure (Conceptual):

    • The LRRK2 kinase (wild-type or mutant, e.g., G2019S) is tagged with DNA.

    • An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

    • The tagged LRRK2 kinase is incubated with the immobilized ligand and the test compound at various concentrations.

    • After reaching equilibrium, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • The data is used to calculate the dissociation constant (Kd) or Ki, which reflects the binding affinity of the test compound for the LRRK2 kinase.

2. In Vivo PET Imaging of LRRK2 in a Mouse Model of Parkinson's Disease

This protocol outlines the use of a radiolabeled pyrrolopyrimidine derivative to visualize LRRK2 expression in the brains of transgenic mice.

  • Materials:

    • LRRK2 G2019S transgenic mice and wild-type littermates.

    • Radiolabeled PET probe (e.g., [18F]1).[17]

    • Anesthesia (e.g., isoflurane).

    • MicroPET/CT scanner.

    • Data acquisition and analysis software.

  • Procedure:

    • Anesthetize the mice using isoflurane.

    • Position the mouse in the microPET/CT scanner.

    • Perform a CT scan for anatomical reference.

    • Inject the radiolabeled probe intravenously via the tail vein.

    • Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

    • Reconstruct the PET images and co-register them with the CT images.

    • Define regions of interest (ROIs) in the brain, such as the striatum, hippocampus, and olfactory bulb.

    • Calculate the uptake of the radiotracer in each ROI, often expressed as the standardized uptake value (SUV).

    • Compare the tracer uptake between the LRRK2 G2019S and wild-type mice to determine the specificity of the probe for LRRK2.[17]

III. Pyrrolopyridine Derivatives as Receptor Modulators for Psychiatric and Cognitive Disorders

Pyrrolopyridine derivatives have also been investigated as modulators of key neurotransmitter receptors implicated in mental illnesses.

  • 5-HT2A Agonists: Novel pyrrolopyridine compounds are being developed as 5-HT2A receptor agonists for the potential treatment of mental illnesses like schizophrenia and depression.[18] The 5-HT2A receptor is a key target for psychedelic compounds, and modulation of this receptor can lead to rapid and lasting changes in mood and brain function.[18]

  • M1 Receptor Positive Allosteric Modulators (PAMs): Pyrrolopyridine and pyrazolopyridine derivatives have been identified as PAMs of the M1 muscarinic acetylcholine receptor.[5][6] The M1 receptor is highly expressed in brain regions crucial for memory and learning, such as the hippocampus and cortex.[5][6] Enhancing M1 receptor activity is a promising strategy for treating cognitive impairment in Alzheimer's disease and schizophrenia.[5][6]

Quantitative Data: M1 Receptor PAM Activity
Compound ClassTargetAssay TypeKey FindingsReference
Pyrrolopyridine and Pyrazolopyridine DerivativesMuscarinic M1 ReceptorFLIPR-based Ca2+ mobilization assayCompounds act as positive allosteric modulators, enhancing the effect of acetylcholine.[5]
Experimental Protocol

1. M1 Receptor Positive Allosteric Modulator Assay

This protocol is used to identify and characterize compounds that act as PAMs of the M1 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human or rat M1 muscarinic receptor.

    • Cell culture medium.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test pyrrolopyridine derivatives.

    • Acetylcholine (ACh).

    • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the M1-expressing cells in 384-well black-walled, clear-bottom plates and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Place the cell plate in the FLIPR instrument.

    • Add the test compounds to the cells and incubate for a specified period.

    • Add a sub-maximal concentration of acetylcholine (e.g., EC20) to the wells.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.

    • A PAM will potentiate the response to the EC20 concentration of ACh, resulting in a larger fluorescence signal compared to wells treated with ACh alone.

    • Data can be analyzed to determine the EC50 of the PAM (the concentration that produces 50% of the maximal potentiation) and the fold-shift in the ACh dose-response curve.

IV. Other Applications in Neuroscience

The versatility of the pyrrolopyridine scaffold has led to its investigation in other areas of neuroscience:

  • Multiple Sclerosis: Novel indole and pyrrolopyridine derivatives are being explored as modulators of the GPR17 receptor, which is involved in myelination processes. This makes them potential therapeutic agents for demyelinating diseases like multiple sclerosis.[9][10][11]

  • Neuroprotection: Pyrazolopyridine derivatives have demonstrated neuroprotective effects against MPP+-induced neurotoxicity in SH-SY5Y cells, suggesting a potential role in combating neurodegeneration through anti-apoptotic pathways.[19]

Conclusion

Pyrrolopyridine derivatives represent a rich and promising class of compounds for neuroscience research and drug development. Their ability to potently and selectively modulate key targets such as GSK-3β, LRRK2, and various neurotransmitter receptors provides a strong rationale for their continued investigation in the pursuit of novel therapies for a wide range of debilitating neurological and psychiatric disorders. The protocols and data presented here serve as a resource for researchers working to advance these exciting therapeutic candidates.

References

Troubleshooting & Optimization

Solubility issues of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in DMSO and aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: I am observing precipitation when diluting my DMSO stock solution with an aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common issue known as "antisolvent precipitation." Compounds dissolved in a strong organic solvent like 100% DMSO can precipitate when diluted into an aqueous buffer where their solubility is lower.[1] To mitigate this, it is advisable to perform serial dilutions in 100% DMSO to reach a concentration closer to your final working concentration before the final dilution into the aqueous medium.[1] Additionally, ensuring the final DMSO concentration in your assay is low (typically <0.5%) can help maintain compound solubility and reduce potential solvent-induced artifacts.[1]

Q3: Can I use heat or sonication to dissolve this compound?

A3: Yes, gentle warming (e.g., a 37°C water bath) and sonication can be effective methods to aid in the dissolution of compounds.[1] However, it is important to be cautious as excessive heat may lead to the degradation of the compound.[1] Always start with a short duration of heating or sonication and visually inspect the solution for any signs of degradation (e.g., color change). It is recommended to assess the stability of your compound under these conditions if you plan to use them routinely.

Q4: What aqueous buffers are recommended for this compound?

A4: The choice of aqueous buffer will depend on the specific requirements of your experiment, particularly the desired pH. As a dihydrochloride salt, this compound will form an acidic solution in water. When preparing solutions in buffers, consider the pKa of the compound and the buffering range of your chosen system (e.g., PBS, TRIS, HEPES) to ensure the compound remains in its desired ionization state and is stable. The pH of the final solution can significantly impact the solubility of the compound.

Troubleshooting Guide

Issue 1: The compound is not dissolving in DMSO at the desired concentration.
  • Possible Cause: The desired concentration exceeds the solubility limit of the compound in DMSO.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Try dissolving the compound in a larger volume of DMSO to create a more dilute stock solution.

    • Apply Gentle Heat: Use a water bath set to a low temperature (e.g., 30-40°C) and vortex the sample intermittently.

    • Sonication: Place the sample in a sonicator bath for short intervals to break up any aggregates.

    • Fresh Solvent: Ensure your DMSO is of high purity and not contaminated with water, as DMSO is hygroscopic.[1]

Issue 2: The compound dissolves in DMSO but crashes out of solution over time.
  • Possible Cause: The compound may be unstable in DMSO or the solution may be supersaturated.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is best practice to prepare stock solutions fresh for each experiment.

    • Storage Conditions: If storage is necessary, store aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[1]

    • Lower Concentration: Prepare a stock solution at a lower, more stable concentration.

Data Presentation

Table 1: Example Solubility Log for this compound

The following table is a template for researchers to record their own experimental solubility data.

Solvent SystemTemperature (°C)Maximum Observed Solubility (mg/mL)Observations
100% DMSO25Enter experimental datae.g., Clear solution, slight precipitation
PBS (pH 7.4)25Enter experimental datae.g., Insoluble, forms suspension
5% DMSO in PBS (pH 7.4)25Enter experimental datae.g., Soluble up to X mg/mL
1% DMSO in PBS (pH 7.4)25Enter experimental datae.g., Precipitates above Y mg/mL

Experimental Protocols

Protocol for Determining Approximate Solubility
  • Preparation: Weigh out a small, known amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a measured, small volume of the solvent to be tested (e.g., 100 µL of DMSO) to the vial.

  • Dissolution: Vortex the vial at room temperature for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • Titration: If the compound has fully dissolved, add another known amount of the compound and repeat steps 3 and 4. If the compound has not fully dissolved, add a known volume of solvent incrementally, vortexing after each addition, until the compound fully dissolves.

  • Calculation: Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.

  • Aiding Dissolution: If the compound does not dissolve at room temperature, gentle warming or sonication can be applied as described in the troubleshooting guide. Note the conditions used in your observations.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound does not dissolve check_conc Is the concentration too high? start->check_conc lower_conc Lower concentration or increase solvent volume check_conc->lower_conc Yes apply_energy Apply gentle heat (37°C) or sonication check_conc->apply_energy No lower_conc->apply_energy check_dissolved Is the compound dissolved? apply_energy->check_dissolved check_solvent Check solvent purity (anhydrous DMSO) check_dissolved->check_solvent No success Success: Compound dissolved check_dissolved->success Yes fail Conclusion: Insoluble under these conditions check_solvent->fail

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 Solution Preparation Workflow for Biological Assays start Start: Prepare high-concentration stock in 100% DMSO serial_dilution Perform serial dilutions in 100% DMSO start->serial_dilution final_dilution Perform final dilution into aqueous assay buffer serial_dilution->final_dilution vortex Vortex immediately and thoroughly final_dilution->vortex use_immediately Use in assay immediately vortex->use_immediately end End: Solution ready for assay use_immediately->end

Caption: Workflow for preparing solutions for biological assays.

References

Stability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the use and stability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a heterocyclic small molecule. Its derivatives have been investigated for a range of biological activities. Notably, various derivatives of the core 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine structure have been identified as potent inhibitors of several kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptors (FGFRs), as well as the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] This suggests its primary application is in cancer research and the study of related signaling pathways.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent like sterile dimethyl sulfoxide (DMSO) or water. Due to its dihydrochloride salt form, it is expected to have good aqueous solubility. For cell culture applications, ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the recommended storage conditions for the solid compound and its stock solutions?

A3: The solid dihydrochloride salt should be stored in a cool, dry place, protected from light and moisture, as pyridine derivatives can be hygroscopic. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: What is the expected stability of this compound in cell culture media?

  • pH: Related compounds are extremely unstable in alkaline conditions and labile in acidic conditions, but are stable in neutral pH environments.[3][4] Standard cell culture media is typically buffered to a physiological pH of around 7.4, which should favor stability.

  • Light: Pyrrolopyridine derivatives have been shown to be photolabile.[3][4] Therefore, it is advisable to protect the compound and treated cell cultures from direct light.

  • Temperature: Standard cell culture incubation at 37°C may accelerate degradation over long-term experiments. For experiments lasting several days, consider replenishing the media with a fresh compound.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Problem Possible Cause Suggested Solution
Precipitate forms in the stock solution or upon dilution in media. 1. Poor solubility at the desired concentration. 2. The compound is degrading. 3. Interaction with media components.1. Try preparing a fresh stock solution at a lower concentration. Use a brief sonication to aid dissolution. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Prepare the final dilution in a pre-warmed medium and add it to the cells immediately.
Inconsistent or no biological effect observed. 1. Compound degradation. 2. Incorrect concentration used. 3. Cell line is not sensitive to the compound's mechanism of action.1. Due to potential instability, especially over longer incubation times, consider replenishing the media with a fresh compound every 24-48 hours. Protect cultures from light. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Ensure your cell line expresses the target of interest (e.g., HPK1, FGFR) and that the pathway is active.
High levels of cell death or cytotoxicity observed. 1. The compound is cytotoxic at the concentration used. 2. Solvent toxicity. 3. Off-target effects.1. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. 2. Ensure the final solvent (e.g., DMSO) concentration is below cytotoxic levels (typically <0.5%). Include a vehicle-only control. 3. Lower the concentration of the compound and shorten the incubation time.
Variability between experiments. 1. Inconsistent compound activity due to degradation. 2. Differences in cell passage number or confluency. 3. Photodegradation of the compound.1. Prepare fresh dilutions from a new stock aliquot for each experiment. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Minimize exposure of stock solutions, media containing the compound, and treated plates to light.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound (Molecular Weight: 193.07 g/mol ).

    • Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C.

  • Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before adding to the cells.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator, protecting the plate from light.

  • Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 If Compound is Suspected cluster_2 If Protocol is Suspected cluster_3 If Cells are Suspected start Inconsistent or Unexpected Results check_compound Verify Compound Integrity (Fresh stock, proper storage) start->check_compound check_protocol Review Experimental Protocol (Concentration, incubation time) start->check_protocol check_cells Assess Cell Health and Culture Conditions (Passage, confluency) start->check_cells stability_test Perform Stability Test (e.g., time course in media) check_compound->stability_test dose_response Run Dose-Response Curve check_protocol->dose_response time_course Perform Time-Course Experiment check_protocol->time_course mycoplasma_test Test for Mycoplasma check_cells->mycoplasma_test new_stock Prepare Fresh Stock Solution stability_test->new_stock Degradation Detected light_protection Ensure Light Protection stability_test->light_protection Degradation Detected optimize Optimize and Repeat Experiment new_stock->optimize light_protection->optimize dose_response->optimize time_course->optimize new_cells Thaw New Vial of Cells mycoplasma_test->new_cells Contamination Positive new_cells->optimize

A troubleshooting workflow for experiments with this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylates compound 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine dihydrochloride compound->receptor Inhibits proliferation Cell Proliferation, Survival, Migration downstream->proliferation Promotes

A hypothetical signaling pathway for FGFR inhibition by this compound.

References

Common off-target effects of pyrrolopyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolopyridine-based inhibitors. Our goal is to help you address common issues related to off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with a pyrrolopyridine-based inhibitor. Could this be due to an off-target effect?

A1: Yes, it is highly probable. The pyrrolopyridine scaffold is a common hinge-binding motif that interacts with the ATP-binding pocket of kinases. Due to the conserved nature of this pocket across the kinome, these inhibitors can frequently bind to and inhibit multiple kinases, not just the intended target. This can lead to a variety of off-target effects and unexpected cellular phenotypes.[1] To investigate this, it is crucial to perform a comprehensive kinase selectivity profile of your compound.

Q2: How can we determine the kinase selectivity profile of our pyrrolopyridine-based inhibitor?

A2: A common and effective method is to perform a kinome scan. This involves screening your inhibitor against a large panel of purified kinases (often hundreds) in a competitive binding assay or an enzymatic activity assay.[2] Commercial services are widely available for this purpose and can provide quantitative data, such as IC50 values or binding constants (Kd), for a broad range of kinases. This data will help you identify potential off-target interactions.[3]

Q3: What is the significance of IC50 or Ki values when assessing off-target effects?

A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are critical for quantifying the potency of your inhibitor against both its intended target and any off-targets. A lower value indicates a more potent inhibition. A large window between the on-target and off-target IC50/Ki values (e.g., >100-fold) suggests good selectivity. If your inhibitor inhibits other kinases with a potency similar to your primary target, off-target effects in your cellular experiments are very likely.

Q4: Can the off-target effects of our pyrrolopyridine-based inhibitor be beneficial?

A4: While often considered a liability that can lead to toxicity or misinterpretation of data, off-target effects can sometimes contribute to the therapeutic efficacy of a drug. This concept is known as polypharmacology. For instance, an inhibitor that simultaneously targets a primary oncogenic kinase and a kinase involved in a resistance pathway could be more effective than a highly selective inhibitor. However, it is critical to thoroughly characterize and understand these off-target interactions.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for the same inhibitor between different experiments.

Possible Cause:

  • Reagent Variability: Differences in the purity and activity of the kinase, substrate, or ATP concentration can significantly impact IC50 values. Since many pyrrolopyridine-based inhibitors are ATP-competitive, fluctuations in ATP concentration will directly affect the measured potency.

  • Assay Conditions: Variations in incubation times, temperature, or buffer components can alter enzyme kinetics and inhibitor binding.

  • Compound Integrity: Degradation or precipitation of the inhibitor stock solution.

Troubleshooting Workflow:

G A Inconsistent IC50 Values B Check Reagent Consistency A->B C Standardize Assay Conditions A->C D Verify Compound Integrity A->D E Qualify new lots of kinase and substrate B->E F Use ATP at or near Km B->F G Maintain consistent incubation times and temperature C->G H Prepare fresh inhibitor stocks D->H I Confirm solubility in assay buffer D->I

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: High background signal in our kinase assay.

Possible Cause:

  • Compound Interference: The inhibitor itself may interfere with the assay detection system (e.g., fluorescence or luminescence).

  • Reagent Instability: Degradation of detection reagents.

  • Contamination: Contaminated buffers or reagents.

Troubleshooting Steps:

  • Run a "no enzyme" control: Assay your inhibitor in the absence of the kinase. A signal that is dependent on the inhibitor concentration indicates direct interference with the detection method.

  • Run a "no substrate" control: This will measure the level of kinase autophosphorylation.

  • Check reagent stability: Prepare fresh detection reagents and buffers.

Issue 3: Observed phenotype does not correlate with on-target inhibition.

Possible Cause:

  • Off-target Inhibition: The inhibitor is affecting a different signaling pathway through an off-target kinase.

  • Paradoxical Pathway Activation: In some cases, inhibiting a kinase can lead to the activation of other pathways.[4][5]

Troubleshooting Workflow:

G A Phenotype ≠ On-Target Inhibition B Confirm Target Engagement in Cells A->B C Assess Kinome-Wide Selectivity A->C D Investigate Downstream Signaling A->D E Perform Cellular Thermal Shift Assay (CETSA) B->E F Run a Kinome Scan C->F G Use a structurally unrelated inhibitor for the same target C->G H Perform Western blot for key phospho-proteins in related pathways D->H

Caption: Workflow to investigate phenotype-target disconnect.

Quantitative Data Summary: Off-Target Profiles of Pyrrolopyridine-Based Inhibitors

The following tables summarize the on-target and off-target activities of several well-characterized pyrrolopyridine-based JAK inhibitors.

Table 1: Kinase Selectivity of Tofacitinib

KinaseKd (nM)
JAK1 1.7 - 3.7
JAK2 1.8 - 4.1
JAK3 0.75 - 1.6
TYK216 - 34
Data compiled from multiple sources.[6][7]

Table 2: Kinase Selectivity of Ruxolitinib

KinaseIC50 (nM)
JAK1 3.3
JAK2 2.8
TYK219
JAK3>400
Data from preclinical studies.[8]

Table 3: Kinase Selectivity of Fedratinib

KinaseIC50 (nM)
JAK2 3
FLT325
JAK135
TYK2334
JAK3>1000
BRD4130
Data compiled from multiple sources.[9][10]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-STAT3

This protocol is designed to assess the inhibition of the JAK-STAT pathway by measuring the phosphorylation of STAT3 at Tyr705.

1. Cell Lysis: a. After inhibitor treatment, wash cells with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape cells and incubate the lysate on ice for 30 minutes.[11] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] e. Collect the supernatant containing the protein extract.

2. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit. b. Normalize the protein concentration of all samples with lysis buffer.

3. Sample Preparation and SDS-PAGE: a. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[11] b. Load 20-40 µg of protein per lane onto a polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved.

4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[12] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] e. Wash the membrane three times with TBST.

6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[11] b. To normalize, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin).[11] c. Quantify band intensities using densitometry software.

Protocol 2: Competitive Binding Assay for Kinase Inhibitors

This protocol provides a general framework for assessing the binding of an inhibitor to a kinase.

1. Reagent Preparation: a. Prepare a stock solution of your test compound in DMSO. b. Prepare serial dilutions of the test compound in assay buffer. c. Prepare a solution of the kinase and a fluorescently labeled tracer (a known ligand for the kinase) in assay buffer.[13]

2. Assay Procedure: a. In a microplate, add the serially diluted test compound. b. Add the kinase/tracer mixture to all wells. c. Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[13]

3. Detection: a. Measure the fluorescence signal (e.g., TR-FRET or fluorescence polarization) using a plate reader. The signal will be inversely proportional to the amount of test compound bound to the kinase.[14]

4. Data Analysis: a. Plot the signal as a function of the inhibitor concentration. b. Fit the data to a suitable binding model to determine the IC50 or Kd value.

Signaling Pathway and Experimental Workflow Diagrams

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Many pyrrolopyridine-based inhibitors target JAKs. Off-target inhibition of other kinases can lead to unintended modulation of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. STAT Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation GeneExpression Gene Expression DNA->GeneExpression 6. Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK On-Target Inhibition OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Off-Target Inhibition OffTargetKinase->STAT Unintended Modulation

Caption: The JAK-STAT signaling pathway and points of on- and off-target inhibition.

Experimental Workflow for Investigating Off-Target Effects

This workflow outlines the key steps to characterize the off-target effects of a pyrrolopyridine-based inhibitor.

G A Start: Unexpected Phenotype Observed B Biochemical Kinase Profiling (Kinome Scan) A->B C Identify Potential Off-Targets B->C D Cellular Target Engagement Assay (e.g., CETSA) C->D E Confirm On- and Off-Target Binding in Cells D->E F Downstream Signaling Analysis (e.g., Western Blot for Phospho-proteins) E->F H Phenotypic Rescue/Mimicry Experiments E->H G Elucidate Functional Consequences of Off-Target Inhibition F->G I Correlate Off-Target Activity with Cellular Phenotype H->I

Caption: A comprehensive workflow for the identification and validation of off-target effects.

References

Troubleshooting inconsistent IC50 values with 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride who are experiencing inconsistent IC50 values.

Troubleshooting Guide: Inconsistent IC50 Values

Variability in IC50 values is a common issue in pharmacological assays and can arise from multiple factors. This guide will help you identify and address potential causes of inconsistency in your experiments with this compound.

Question: My IC50 values for this compound are inconsistent between experiments. What are the possible reasons?

Answer:

Inconsistent IC50 values can be frustrating but are often resolved by carefully examining and standardizing your experimental protocol.[1][2] The variability can be broadly categorized into three areas: Compound Handling and Stability, Assay Conditions, and Cell-Based Factors.

Compound Handling and Stability
Potential Issue Recommendation
Compound Solubility Ensure complete solubilization of the dihydrochloride salt. The presence of particulates indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations in your assay. Consider preparing a fresh stock solution for each experiment.
Stock Solution Stability The stability of this compound in your chosen solvent and at your storage conditions may be a factor. It is best practice to prepare fresh stock solutions for each experiment. If you must store stock solutions, aliquot them to avoid repeated freeze-thaw cycles.
Pipetting Errors Inaccurate serial dilutions are a common source of error.[2] Ensure your pipettes are calibrated and use fresh tips for each dilution to prevent carryover.
Assay Conditions
Potential Issue Recommendation
Incubation Time The duration of compound exposure is a critical parameter.[1] Shorter or longer incubation times will result in different IC50 values. Standardize the incubation time across all experiments.
Assay Method Different cytotoxicity or inhibition assays (e.g., MTT, SRB, CellTiter-Glo) measure different endpoints and can produce different IC50 values.[1] Ensure you are using the same assay and protocol consistently.
Substrate/Agonist Concentration For enzyme or receptor assays, the IC50 value can be highly dependent on the concentration of the substrate or agonist.[3][4] If the inhibition is competitive, a higher substrate concentration will lead to a higher IC50 value.[3]
"Edge Effect" in Plates Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[1] To mitigate this, avoid using the outer wells for experimental data and instead fill them with sterile media or PBS to maintain humidity.[2]
Cell-Based Factors
Potential Issue Recommendation
Cell Seeding Density The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound.[1] Higher cell densities can sometimes lead to increased resistance. Optimize and standardize your cell seeding density for each experiment.
Cell Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, low passage number range.[1] High passage numbers can lead to genetic drift and altered drug sensitivity.
Contamination Microbial contamination (e.g., mycoplasma) can affect cell metabolism and interfere with assay results.[1] Regularly test your cell cultures for contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine is a chemical compound with the molecular formula C7H8N2.[5][6] It is often used as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and central nervous system agents.[7] The dihydrochloride salt is a form of the compound that is often used in experimental settings.

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value for this compound is highly dependent on the biological system being studied (e.g., specific enzyme, cell line, or organism), as well as the specific assay conditions.[3][8] It is crucial to establish a baseline IC50 in your specific experimental setup and use that for comparison in subsequent experiments.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal reproducibility, it is highly recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, dissolve the compound in a suitable solvent (e.g., DMSO or an aqueous buffer), aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles. The specific storage conditions and stability in a given solvent should be validated internally.

Q4: I am observing high variability between my replicate wells. What should I do?

A4: High variability between replicates can be caused by several factors:

  • Uneven cell seeding: Ensure your cell suspension is homogenous before and during plating.[9]

  • Pipetting errors: Calibrate your pipettes and use proper pipetting techniques.[2]

  • Incomplete compound solubilization: Visually inspect your stock solution for any precipitates.

Experimental Protocols

General Protocol for IC50 Determination using an MTT Assay

This protocol provides a general framework. You will need to optimize parameters such as cell seeding density and compound incubation time for your specific cell line and experimental goals.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase (70-80% confluency).

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to minimize the "edge effect".[1]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Include untreated control wells (medium with solvent only) and blank wells (medium only).

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (using a logarithmic scale for the x-axis) to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B D Add Compound to Cells B->D C Prepare Serial Dilutions of Compound C->D E Incubate for a Defined Period D->E F Add MTT Reagent E->F G Incubate and Solubilize Formazan F->G H Measure Absorbance G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: A generalized experimental workflow for IC50 determination using an MTT assay.

troubleshooting_flowchart cluster_compound Compound Handling cluster_assay Assay Conditions cluster_cell Cell-Based Factors start Inconsistent IC50 Values q1 Is the compound fully dissolved? start->q1 s1 Ensure complete solubilization. Prepare fresh stock solutions. q1->s1 No q2 Are assay parameters consistent? q1->q2 Yes s1->q2 s2 Standardize incubation time, substrate concentration, and plate layout. q2->s2 No q3 Are cell conditions optimal? q2->q3 Yes s2->q3 s3 Standardize cell seeding density. Use low passage, healthy cells. Check for contamination. q3->s3 No end_node Consistent IC50 Values q3->end_node Yes s3->end_node

Caption: A troubleshooting flowchart for addressing inconsistent IC50 values.

References

Technical Support Center: Overcoming Resistance to NAMPT Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to NAMPT inhibitor resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to NAMPT inhibitors?

A1: Cancer cells can develop resistance to NAMPT inhibitors through several key mechanisms. Understanding these is the first step in overcoming them:

  • Upregulation of Alternative NAD+ Synthesis Pathways: The most common mechanism is the increased expression of Nicotinate Phosphoribosyltransferase (NAPRT).[1][2][3] This enzyme allows cells to use nicotinic acid (NA), also known as niacin, to generate NAD+ via the Preiss-Handler pathway, effectively bypassing the NAMPT-dependent salvage pathway that the inhibitor targets.[1][3] Some cells may also upregulate quinolinate phosphoribosyltransferase (QPRT), which enables de novo NAD+ synthesis from tryptophan.[2][4][5]

  • Target Gene Mutations: Mutations in the NAMPT gene itself can alter the drug's binding site, reducing its efficacy.[1][2][6] For instance, mutations like H191R have been identified in resistant cell lines.[1][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1, can actively pump NAMPT inhibitors out of the cell, lowering the intracellular concentration below effective levels.[1][2][6]

  • Metabolic Reprogramming: Cancer cells can undergo broader metabolic shifts to adapt to the energy stress induced by NAD+ depletion, making them less dependent on the NAMPT pathway.[2][6]

Q2: My cancer cell line has become resistant to a NAMPT inhibitor. How can I determine the underlying mechanism?

A2: A systematic workflow can help you pinpoint the specific resistance mechanism in your cell line. This involves a series of molecular and cellular assays to test for the most common pathways.

G cluster_assays Recommended Assays cluster_mechanisms Potential Mechanisms start Resistant Cell Line (vs. Parental/Sensitive Line) qRT_PCR qRT-PCR: Measure mRNA levels of NAPRT, QPRT, ABCB1 start->qRT_PCR WB Western Blot: Assess protein levels of NAPRT, NAMPT, ABCB1 start->WB NAD_assay NAD+ Assay: Measure intracellular NAD+ with/without NA rescue start->NAD_assay SEQ Sanger/NGS Sequencing: Sequence NAMPT gene start->SEQ NAPRT_up NAPRT Upregulation qRT_PCR->NAPRT_up High NAPRT mRNA QPRT_up QPRT Upregulation qRT_PCR->QPRT_up High QPRT mRNA Efflux Increased Drug Efflux qRT_PCR->Efflux High ABCB1 mRNA WB->NAPRT_up High NAPRT Protein NAD_assay->NAPRT_up NAD+ levels rescued by Nicotinic Acid (NA) Mutation NAMPT Target Mutation SEQ->Mutation Mutation detected in drug-binding domain

Caption: A workflow for investigating NAMPT inhibitor resistance.

Q3: What are the most promising strategies to overcome or reverse NAMPT inhibitor resistance?

A3: Overcoming resistance typically involves combination therapies that create synthetic lethality or re-sensitize the cells to NAMPT inhibition.

  • Combination with PARP Inhibitors: This is a rational combination because the DNA repair enzyme PARP requires NAD+ as a substrate.[7] Depleting NAD+ with a NAMPT inhibitor enhances the efficacy of PARP inhibitors, a synergy demonstrated in Ewing sarcoma and other models.[6][7]

  • Co-targeting Alternative NAD+ Pathways: For cancers that have upregulated NAPRT, combining a NAMPT inhibitor with a NAPRT inhibitor can restore sensitivity.[3][6]

  • Niacin Co-administration Strategy: In a clinical context, co-administering niacin can protect normal tissues (which express NAPRT) from the toxic effects of NAMPT inhibitors.[8] This allows for higher, more effective doses of the NAMPT inhibitor to be used against tumors that are NAPRT-deficient.[8][9]

  • Dual Inhibitors: Novel agents that inhibit both NAMPT and another critical target, such as PAK4 (e.g., KPT-9274), are being developed to tackle resistance from multiple angles.[10]

Troubleshooting Guide

Issue 1: Gradual loss of inhibitor efficacy in long-term cell culture experiments.

Potential Cause Troubleshooting Steps Expected Outcome
Selection of pre-existing resistant clones 1. Perform single-cell cloning to isolate subpopulations from the parental line. 2. Characterize the NAPRT status and inhibitor sensitivity of individual clones.Identification of heterogeneous subpopulations, with some showing intrinsic resistance.
Presence of Nicotinic Acid (NA) in media 1. Check the formulation of your cell culture medium for NA (niacin). 2. Culture cells in custom NA-free medium and re-assess inhibitor IC50.Cells show increased sensitivity to the NAMPT inhibitor in NA-free medium, confirming NAPRT-mediated resistance.
Drug degradation 1. Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. 2. Store aliquots at -80°C.The restored efficacy of the inhibitor points to a stability issue with the previous stock.

Issue 2: High variability or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate assay timing 1. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). 2. NAD+ depletion can take hours, while cell death may take 72-96 hours to become apparent.[11]Identification of the optimal time point where the inhibitor shows a clear and reproducible cytotoxic effect.
Cell seeding density 1. Optimize cell seeding density to ensure cells remain in the logarithmic growth phase for the duration of the assay. 2. Perform a growth curve to determine doubling time and optimal density.Reduced well-to-well variability and a more consistent dose-response curve.
Assay interference 1. Run a control with the inhibitor in cell-free medium to check for direct chemical interference with assay reagents (e.g., MTT reduction). 2. Use an orthogonal viability assay (e.g., crystal violet staining) to confirm results.Consistent results across different assay platforms confirm the biological effect is genuine.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for NAPRT Gene Expression

This protocol allows for the measurement of relative NAPRT mRNA levels to detect upregulation in resistant cells compared to sensitive parental cells.

  • RNA Isolation: Extract total RNA from ~1-2 million cells from both sensitive and resistant lines using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Prepare the qPCR reaction mix in a 96- or 384-well plate. For a 10 µL reaction:

    • 5 µL 2x SYBR Green Master Mix

    • 0.5 µL Forward Primer (10 µM stock)

    • 0.5 µL Reverse Primer (10 µM stock)

    • 1 µL cDNA template (diluted 1:10)

    • 3 µL Nuclease-free water

  • Primer Sequences (Human):

    • NAPRT Forward: 5'-GGCAGCTACAGCTACACCAT-3'

    • NAPRT Reverse: 5'-TCCTCACAGCCAGGTCATAG-3'

    • GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH (Housekeeping) Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Thermal Cycling: Use a standard three-step cycling protocol, including an initial denaturation, 40 cycles of amplification, and a final melt curve analysis to ensure primer specificity.

  • Data Analysis: Calculate the relative expression of NAPRT using the 2-ΔΔCt method, normalizing the Ct value of NAPRT to the Ct value of GAPDH and comparing the resistant line to the sensitive (calibrator) line.[12]

Protocol 2: Measurement of Intracellular NAD+ Levels

This protocol uses a commercially available bioluminescent assay to quantify total NAD+/NADH and assess the functional impact of NAMPT inhibition and potential rescue by nicotinic acid (NA).

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment: Treat cells with the NAMPT inhibitor at various concentrations. To test for NA rescue, include parallel wells treated with the inhibitor plus 10 µM nicotinic acid. Include vehicle-only controls. Incubate for the desired period (e.g., 24 hours).

  • Lysis and NAD+ Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of a bioluminescent NAD+/NADH detection reagent (e.g., NAD/NADH-Glo™, Promega) to each well.[13][14] The reagent contains a detergent to lyse the cells and enzymes for the detection reaction.

    • Mix on an orbital shaker for 1 minute to ensure complete lysis.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the enzymatic reaction to stabilize.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Create a standard curve using NAD+ standards provided with the kit. Calculate the NAD+ concentration in each sample and normalize to cell number or protein concentration determined from a parallel plate.

Signaling and Resistance Pathway Visualization

G cluster_salvage Salvage Pathway (Targeted) cluster_preiss Preiss-Handler Pathway (Bypass) NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD NMNATs CellFunctions Cellular Functions (Metabolism, DNA Repair) NAD->CellFunctions NA Nicotinic Acid (NA) NAPRT NAPRT (Upregulated in Resistance) NA->NAPRT NaMN NaMN NAPRT->NaMN NaMN->NAD NMNATs Inhibitor NAMPT Inhibitor Inhibitor->NAMPT

Caption: NAD+ synthesis pathways and the bypass mechanism of resistance.

Quantitative Data Summary

Table 1: Example Fold Change in NAPRT mRNA Expression in Resistant vs. Sensitive Cells

Cell Line PairFold Increase in NAPRT mRNA (Resistant/Sensitive)Reference
Human Fibrosarcoma (HT1080)No significant change noted[1]
Ovarian Carcinoma (Xenograft)Overexpression induced resistance[1]
Gastric Cancer (MKN28)Low/undetectable NAPRT protein[15]
Colorectal Cancer (HCT116)Low/undetectable NAPRT protein[15]
In this specific model, resistance was driven by QPRT upregulation and NAMPT mutation, highlighting mechanism diversity.

Table 2: Illustrative Effect of Nicotinic Acid (NA) Rescue on NAMPT Inhibitor IC50

Cell LineNAPRT StatusIC50 of GNE-618 (-NA)IC50 of GNE-618 (+10 µM NA)Fold Shift in IC50Reference
RD (Rhabdomyosarcoma)Deficient1.1 nM1.1 nM1[9]
NCI-H520 (Lung Carcinoma)Proficient1.1 nM1000 nM~909[9]
MiaPaCa-2 (Pancreatic)Deficient1.0 nM1.0 nM1[9]
Data shows that in NAPRT-proficient cells, the presence of nicotinic acid provides a potent rescue from NAMPT inhibition, dramatically increasing the IC50 value.

References

Technical Support Center: The Impact of NAPRT1 Expression on 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NAMPT inhibitor, 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells with high metabolic demands.[4][5]

Q2: How does NAPRT1 expression affect the efficacy of this compound?

A2: Nicotinate phosphoribosyltransferase (NAPRT1) is the key enzyme in the Preiss-Handler pathway, an alternative route for NAD+ synthesis that uses nicotinic acid (NA) as a precursor.[3][6] The expression status of NAPRT1 is a critical determinant of sensitivity to NAMPT inhibitors like this compound.

  • NAPRT1-deficient cells are highly dependent on the NAMPT-mediated salvage pathway for NAD+ production. Therefore, they are generally more sensitive to NAMPT inhibition.[7]

  • NAPRT1-proficient cells can utilize the Preiss-Handler pathway to bypass the NAMPT blockade and synthesize NAD+, rendering them more resistant to the inhibitor.[3][7]

Q3: Why are some cancer cell lines resistant to this compound?

A3: Resistance to this NAMPT inhibitor is primarily linked to the cell's ability to maintain NAD+ levels through alternative pathways. The main mechanisms of resistance include:

  • High NAPRT1 Expression: Cells with robust NAPRT1 expression can switch to the Preiss-Handler pathway for NAD+ synthesis when the NAMPT pathway is inhibited.[3][8]

  • Upregulation of the De Novo Synthesis Pathway: Some cancer cells can increase NAD+ synthesis from tryptophan via the de novo pathway, which involves the enzyme quinolinate phosphoribosyltransferase (QPRT).[3]

  • Mutations in the NAMPT Gene: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitor's efficacy.[3]

Q4: What is the concept of "synthetic lethality" in the context of NAMPT inhibitors and NAPRT1?

A4: Synthetic lethality describes a situation where the inhibition of two genes or pathways leads to cell death, while the inhibition of either one alone does not. In this context, tumor-specific loss of NAPRT1 expression can be synthetically lethal when combined with a NAMPT inhibitor.[9][10] The co-administration of a NAMPT inhibitor with nicotinic acid (NA) can enhance the therapeutic window. NA can rescue normal tissues that express NAPRT1 from the toxic effects of NAMPT inhibition, while NAPRT1-deficient cancer cells cannot be rescued and are selectively killed.[9][10]

Quantitative Data Summary

The following table summarizes the in vitro potency of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived urea, a potent NAMPT inhibitor.

Compound IDAssay TypeCell LineNAPRT1 StatusIC50 (nM)Reference
18 Biochemical NAMPT Inhibition--11[1]
18 AntiproliferativePC-3 (Prostate)Deficient36[1][5]
29 Biochemical NAMPT Inhibition--10[1]
29 AntiproliferativeA2780 (Ovarian)Proficient7[1]
GNE-617 NAD+ Depletion EC50PC3 (Prostate)Deficient4.69[5]
GNE-617 NAD+ Depletion EC50HCT-116 (Colorectal)Proficient0.54[5]
GNE-617 Viability EC50PC3 (Prostate)Deficient5.98[5]
GNE-617 Viability EC50HCT-116 (Colorectal)Proficient1.82[5]

Note: The specific this compound may have different IC50 values. The data presented for compounds 18 and 29 are for structurally related ureas. GNE-617 is another potent NAMPT inhibitor included for comparative purposes.

Signaling Pathways and Experimental Workflows

Caption: NAD+ biosynthesis pathways and the site of action for the NAMPT inhibitor.

Experimental_Workflow start Start: Select Cancer Cell Lines characterize Characterize NAPRT1 Expression (Western Blot, qPCR, Methylation Assay) start->characterize group Group Cell Lines: - NAPRT1-deficient - NAPRT1-proficient characterize->group treat Treat with 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine dihydrochloride (Dose-response) group->treat rescue Perform Rescue Experiment (Co-treat with Nicotinic Acid) group->rescue viability Assess Cell Viability (e.g., CellTiter-Glo, CyQuant) treat->viability nad Measure Intracellular NAD+ Levels treat->nad analyze Analyze Data: - Determine IC50/EC50 - Compare sensitivity - Evaluate rescue effect viability->analyze nad->analyze rescue->analyze end Conclusion analyze->end

Caption: A typical experimental workflow to assess the impact of NAPRT1 on inhibitor efficacy.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell viability assays - Cell seeding density variability- Edge effects on microplates- Reagent handling and storage issues- Ensure a consistent number of cells are seeded in each well.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Store reagents as recommended and ensure proper mixing before use.
NAMPT inhibitor shows low potency in a specific cell line - High NAPRT1 expression- Upregulation of de novo NAD+ synthesis- Presence of nicotinic acid in media- Verify NAPRT1 protein levels by Western blot.[11]- Analyze the expression of key enzymes in the de novo pathway (e.g., QPRT).- Use cell culture media with low or no nicotinic acid.
Loss of inhibitor efficacy in in vivo studies compared to in vitro results - Pharmacokinetic issues (poor bioavailability, rapid clearance)- In vivo rescue by dietary nicotinic acid- Evaluate the pharmacokinetic properties of the compound.- Consider using a diet low in nicotinic acid for the animal model. Note that systemic NAD+ from the liver can still rescue NAPRT1-deficient tumors.[5]
Difficulty in determining NAPRT1 status - Low antibody quality for Western blot- Inefficient qPCR primers- Complex gene regulation- Use a validated antibody for NAPRT1 detection.[12]- Design and validate qPCR primers for specificity and efficiency.[3]- Consider analyzing NAPRT1 promoter methylation, as hypermethylation is a common mechanism for its silencing in cancer.[9][10]
Rescue experiment with nicotinic acid is not working as expected - Insufficient concentration of nicotinic acid- Cell line thought to be NAPRT1-proficient is actually deficient- Perform a dose-response of nicotinic acid to determine the optimal rescue concentration (a concentration of >3 µmol/L may be required).[13]- Re-evaluate the NAPRT1 expression status of the cell line.

Detailed Experimental Protocols

Cell Viability Assay (e.g., CyQuant® Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Protocol:

  • Seed cancer cells (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the NAMPT inhibitor in the appropriate cell culture medium.

  • Remove the existing media and replace it with the drug-containing media. Include a vehicle-only control.

  • Incubate the plate for 72 to 120 hours.[11]

  • Thaw the CyQuant® GR dye/cell-lysis buffer and dilute the dye 1:40 in the buffer.[11]

  • Remove the media from the wells, add 50 µL of the CyQuant® solution to each well, and lyse the cells on a shaker for 5 minutes.[11]

  • Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate IC50 values using a suitable software.

Western Blot for NAPRT1 Protein Expression

Objective: To determine the protein expression level of NAPRT1 in different cancer cell lines.

Protocol:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Determine the protein concentration using a BCA assay.[11]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a validated primary antibody against NAPRT1 overnight at 4°C.[11]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Use a loading control like β-actin or GAPDH for normalization.[11]

Intracellular NAD+ Level Measurement

Objective: To quantify the effect of the NAMPT inhibitor on cellular NAD+ levels.

Protocol:

  • Seed cells in a 96-well plate (e.g., 8 x 10^4 cells/well) and allow them to attach for 4 hours.[13]

  • Treat the cells with various concentrations of the NAMPT inhibitor for 24 hours.[13]

  • Lyse the cells and use a commercially available NAD/NADH assay kit.

  • Add the cycling enzyme mix and substrate to the samples in a 96-well plate.[11]

  • Incubate at room temperature for 1-4 hours.[11]

  • Measure absorbance or fluorescence at the appropriate wavelength.[11][13]

  • Calculate the NAD+ concentration based on a standard curve and normalize to the cell number.[11]

Quantitative Methylation-Specific PCR (qMSP) for NAPRT1 Promoter

Objective: To assess the methylation status of the NAPRT1 promoter.

Protocol:

  • Extract genomic DNA from the cancer cell lines.

  • Perform bisulfite conversion of the DNA.

  • Design primers specific for the methylated and unmethylated sequences of the NAPRT1 promoter.

  • Perform qPCR using the bisulfite-converted DNA and the specific primers.

  • Analyze the relative abundance of methylated and unmethylated alleles. Promoter hypermethylation is indicative of gene silencing.[9][10]

References

Technical Support Center: Optimizing In Vivo Dosing of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives?

A1: Derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine have been shown to target various signaling pathways. One notable mechanism is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis and tumor metabolism.[1] Other derivatives have been investigated for their analgesic, sedative, and antimycobacterial properties, indicating a broad range of potential biological activities.[2][3]

Q2: Where should I start with dosing for this compound in my in vivo study?

A2: Due to the lack of specific data for the dihydrochloride salt, a conservative approach is recommended. Based on studies of its derivatives, initial single-dose tolerability studies in a small group of animals could start at a low dose, for instance, 1-5 mg/kg, and be escalated cautiously. The table below summarizes dosages used for various derivatives, which can serve as a reference.

Q3: What vehicle should I use to dissolve this compound?

A3: As a dihydrochloride salt, the compound is expected to have good aqueous solubility. Sterile water for injection or phosphate-buffered saline (PBS) would be appropriate initial vehicles to test. Always confirm the solubility and stability of your formulation before administration. Some urea-derived compounds from this family have shown improved aqueous solubility.[1]

Q4: What are the potential side effects or toxicities to monitor?

A4: While specific toxicity data for the parent compound is unavailable, general signs of toxicity in animal studies include weight loss, changes in behavior (lethargy, agitation), ruffled fur, and signs of pain or distress. For some pyridine-containing compounds, neurological effects and mild skin irritation have been noted, though this is for the broader class of pyridines.[4] Close monitoring of animals post-administration is crucial.

Troubleshooting Guide

Issue 1: I am not observing the expected efficacy in my study.

  • Possible Cause 1: Suboptimal Dosage. The administered dose may be too low to achieve a therapeutic concentration at the target site.

    • Solution: If no toxicity was observed, consider a dose-escalation study. Gradually increase the dose in different cohorts of animals while carefully monitoring for any adverse effects.

  • Possible Cause 2: Poor Pharmacokinetics. The compound may be rapidly metabolized or cleared, resulting in insufficient exposure.

    • Solution: Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life, clearance, and bioavailability. This will inform the optimal dosing frequency and route of administration. Some derivatives have been noted to have satisfactory mouse PK properties.[1]

  • Possible Cause 3: Inappropriate Route of Administration. The chosen route (e.g., oral) may result in low bioavailability.

    • Solution: If oral administration is not effective, consider parenteral routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which typically offer higher bioavailability.

Issue 2: I am observing unexpected toxicity or adverse events.

  • Possible Cause 1: The dose is too high. The maximum tolerated dose (MTD) has been exceeded.

    • Solution: Reduce the dosage in subsequent experiments. If the therapeutic window is narrow, consider more frequent administration of a lower dose.

  • Possible Cause 2: Vehicle-related toxicity. The vehicle used for dissolution may be causing adverse effects.

    • Solution: Run a vehicle-only control group to rule out any effects from the vehicle itself. If the vehicle is the issue, explore alternative, well-tolerated vehicles.

  • Possible Cause 3: Off-target effects. The compound may be interacting with unintended biological targets.

    • Solution: A thorough literature review of related compounds may provide insights into potential off-target activities. In-depth toxicological screening may be necessary for further development.

Data on Related Compounds

The following table summarizes in vivo data from studies on various derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine.

Derivative ClassAnimal ModelRoute of AdministrationDosage RangeObserved EffectReference
Pyrrolo[3,4-b]quinolin-1-oneBALB/c MiceIntraperitoneal (i.p.)6.25 - 12.5 mg/kgAnti-leishmanial
Dioxo-pyrrolo[3,4-c]pyridineMiceNot Specifiedup to 12.5 mg/kgSuppression of locomotor activity[5]
Dioxo-pyrrolo[3,4-c]pyridine ImideMiceNot Specifiedup to 200 mg/kgActive in analgesic tests[5]
Pyrrolo[3,4-c]pyridine-derived ureaNude MiceNot SpecifiedNot SpecifiedEfficacious in a PC-3 xenograft model[1]

Experimental Protocols & Visualizations

General Protocol for a Dose-Finding Study
  • Formulation Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle (e.g., PBS). Ensure complete dissolution and filter-sterilize the solution.

  • Single-Dose Tolerability Study:

    • Use a small number of animals per dose group (n=3-5).

    • Administer a single dose of the compound via the intended route of administration.

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30 mg/kg).

    • Monitor animals closely for 7-14 days for signs of toxicity, including changes in body weight, clinical signs, and behavior.

    • Determine the Maximum Tolerated Dose (MTD).

  • Repeat-Dose Efficacy Study:

    • Based on the MTD, select 2-3 dose levels for the efficacy study.

    • Administer the compound at the desired frequency (e.g., once daily) for the duration of the study.

    • Include a vehicle control group and a positive control group if applicable.

    • Monitor efficacy endpoints relevant to your disease model.

    • Continue to monitor for any signs of toxicity.

Signaling Pathway: NAMPT Inhibition

NAMPT_Inhibition cluster_Cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NAD NAD+ Reduced NAD+ levels lead to decreased energy and DNA repair, inducing apoptosis Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Energy Energy Metabolism (e.g., Glycolysis) NAD->Energy NAMPT->NAD Catalyzes Compound 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine Derivative Compound->NAMPT Inhibits Sirtuins->Energy DNA_Repair DNA Repair PARPs->DNA_Repair Apoptosis Apoptosis Energy->Apoptosis DNA_Repair->Apoptosis

Caption: Inhibition of NAMPT by a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative.

Experimental Workflow: In Vivo Dose Optimization

Dose_Optimization_Workflow start Start: Define In Vivo Model solubility Step 1: Solubility & Formulation Testing start->solubility single_dose Step 2: Single-Dose Tolerability Study (MTD) solubility->single_dose pk_study Step 3 (Optional): Pilot PK Study single_dose->pk_study repeat_dose Step 4: Repeat-Dose Efficacy Study single_dose->repeat_dose If PK is known or assumed pk_study->repeat_dose data_analysis Step 5: Data Analysis (Efficacy & Toxicity) repeat_dose->data_analysis end End: Optimized Dose Identified data_analysis->end

Caption: A stepwise workflow for optimizing the in vivo dosage of a novel compound.

References

Technical Support Center: Minimizing Toxicity of Pyrrolopyridine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrrolopyridine compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo experiments, with a focus on minimizing toxicity in animal models.

Frequently Asked questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with pyrrolopyridine compounds?

A1: The toxicity of pyrrolopyridine compounds is diverse and depends on their specific structure and biological targets. For naturally occurring pyrrolizidine alkaloids (PAs), a subclass of pyrrolopyridines, the primary mechanism is metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process generates reactive pyrrolic metabolites that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and tumorigenicity. The liver is the primary target organ for PA-induced toxicity, but lung and kidney damage can also occur.[1][2]

For synthetic pyrrolopyridine derivatives, such as kinase inhibitors, toxicity can arise from both on-target and off-target effects. On-target toxicity occurs when the intended therapeutic target is also crucial for the normal function of healthy tissues. Off-target toxicity results from the compound binding to and modulating the activity of unintended proteins, which can lead to a wide range of adverse effects, including cardiotoxicity, hepatotoxicity, and nephrotoxicity.[3]

Q2: What are the common signs of toxicity to watch for in animal models treated with pyrrolopyridine compounds?

A2: Clinical signs of toxicity are dose-dependent and can vary based on the compound and the animal species. Common observations include:

  • General: Weight loss, lethargy, ruffled fur, hunched posture, and reduced food and water intake.

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST), jaundice, and changes in liver weight and histology (e.g., necrosis, inflammation).

  • Cardiotoxicity: Changes in electrocardiogram (ECG) readings, altered heart rate and blood pressure, and cardiac muscle damage observed in histopathology.

  • Nephrotoxicity: Increased blood urea nitrogen (BUN) and creatinine levels, and histological evidence of kidney damage.

  • Neurotoxicity: Seizures, ataxia, tremors, and behavioral changes.[4][5]

Q3: How can I proactively design my pyrrolopyridine compounds to be less toxic?

A3: Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are crucial. Key strategies include:

  • Modifying Metabolic Activation Sites: For compounds susceptible to metabolic activation, modifying the chemical structure to block or alter metabolism by CYP enzymes can reduce the formation of toxic metabolites.

  • Improving Selectivity: For kinase inhibitors, enhancing selectivity for the target kinase over other kinases can minimize off-target toxicities. This can be achieved through computational modeling and iterative chemical synthesis.

  • Optimizing Physicochemical Properties: Properties like solubility and lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME), and thereby its toxicity profile. For instance, very high lipophilicity can sometimes be associated with increased toxicity.

Q4: Can the formulation of my pyrrolopyridine compound influence its toxicity?

A4: Yes, formulation is a critical factor. A poorly soluble compound may require high concentrations of organic solvents or surfactants in the vehicle, which can have their own toxicities. Strategies to improve solubility and potentially reduce toxicity include:

  • Salt formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.

  • Co-solvents and Surfactants: Using a mixture of water-miscible organic solvents or surfactants can enhance solubility. However, the toxicity of the excipients themselves must be considered.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic compounds and may alter their distribution, potentially reducing toxicity.[6]

  • Particle size reduction: Micronization or nanonization increases the surface area for dissolution and can improve bioavailability.[6]

Troubleshooting Guides

Problem 1: Unexpected High Mortality or Severe Adverse Events at Predicted "Safe" Doses
Possible Cause Troubleshooting Steps
Incorrect Dose Calculation or Preparation - Double-check all calculations for dose conversion from in vitro to in vivo, and between species. - Verify the concentration and stability of the dosing solution.
Rapid Absorption and High Cmax - Analyze pharmacokinetic data. A high peak plasma concentration (Cmax) can lead to acute toxicity. - Consider a different route of administration (e.g., subcutaneous instead of intravenous) or a slower infusion rate. - Reformulate to slow down absorption (e.g., using a controlled-release formulation).
Vehicle Toxicity - Run a vehicle-only control group to assess the toxicity of the formulation excipients. - Explore alternative, less toxic vehicles.
Animal Model Sensitivity - Review literature for known sensitivities of the chosen animal strain to the compound class or related structures. - Consider using a different, less sensitive strain or species for initial toxicity screening.
Problem 2: Signs of Organ-Specific Toxicity (e.g., Elevated Liver Enzymes)
Possible Cause Troubleshooting Steps
Metabolic Activation to a Toxic Metabolite (Hepatotoxicity) - Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify potential reactive metabolites. - Co-administer with a broad-spectrum CYP inhibitor (use with caution and appropriate controls) to see if toxicity is reduced. - Modify the chemical structure to block metabolic activation.
Off-Target Kinase Inhibition (Cardiotoxicity, etc.) - Perform a broad kinase selectivity panel to identify unintended targets. - Compare the observed phenotype with the known effects of inhibiting the identified off-targets. - Use a structurally unrelated inhibitor of the same primary target to see if the toxicity is recapitulated. If not, the toxicity is likely off-target.
Compound Precipitation in Organs - Assess the solubility of the compound in physiological buffers. - Perform histopathological analysis of target organs to look for crystalline deposits. - Improve the formulation to enhance solubility and prevent precipitation.

Quantitative Toxicity Data

The following tables provide a summary of publicly available toxicity data for select pyrrolopyridine and related heterocyclic compounds. Note: This is not an exhaustive list and is intended for informational purposes only. Always perform your own dose-range finding studies.

Table 1: Acute Toxicity Data (LD50) in Rodents

CompoundAnimal ModelRoute of AdministrationLD50Reference
1H-Pyrrolo[2,3-b]pyridineMouseIntraperitoneal490 mg/kg[7]
PyridineRatOral1,580 mg/kg[8]
PyridineRatSubcutaneous866 - 1,000 mg/kg[8]
PyridineMouseIntraperitoneal1,200 mg/kg[8]
PiperineMouse (male)Intravenous15.1 mg/kg[9]
PiperineMouse (male)Intraperitoneal43 mg/kg[9]
PiperineRat (female)Oral514 mg/kg[9]

Table 2: Dose-Response Toxicity of Select Pyrrolopyridine Compounds

CompoundAnimal ModelDosing RegimenObserved ToxicitiesNOAEL/LOAELReference
Pyrrolizidine Alkaloids (Heliotrine, Echimidine, Lasiocarpine, Senecionine)Rat28-day oral gavage (0.1 - 3.3 mg/kg/day)At 3.3 mg/kg/day: Gene expression changes related to DNA damage response in the liver. No increase in ALT/AST or histopathological changes.NOAEL for histopathological changes >3.3 mg/kg/day[10]
Roginolisib (PI3Kδ inhibitor)Rat4-week oralTolerated up to 75 mg/kg.NOAEL = 15 mg/kg[11]
Roginolisib (PI3Kδ inhibitor)Dog4-week oralSkin and gastrointestinal toxicity at ≥5 mg/kg. Mortality at ≥30 mg/kg.No NOAEL determined.[11]

Experimental Protocols

Protocol 1: Assessment of Pyrrolopyridine-Induced Hepatotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and at least three treatment groups with escalating doses of the pyrrolopyridine compound. (n=5-8 animals per group).

  • Dosing: Administer the compound daily for 14 or 28 days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight, food and water intake, and clinical signs of toxicity daily.

    • Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study for serum chemistry analysis.

  • Terminal Procedures:

    • At the end of the study, euthanize animals and collect blood via cardiac puncture for a final serum chemistry panel. Key liver injury markers include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Perform a gross necropsy, and record the liver weight.

    • Collect a section of the liver and fix it in 10% neutral buffered formalin for histopathological evaluation.

  • Histopathology:

    • Embed the fixed liver tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for signs of liver injury, such as hepatocellular necrosis, inflammation, steatosis, and bile duct hyperplasia.[6][10][12][13] A semi-quantitative scoring system can be used to grade the severity of the lesions.[6]

Protocol 2: Assessment of Pyrrolopyridine Kinase Inhibitor-Induced Cardiotoxicity in Rats
  • Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days, including handling for restraint for echocardiography.

  • Grouping: Randomly assign rats to a vehicle control group and at least two treatment groups (low and high dose) of the pyrrolopyridine kinase inhibitor. (n=6-10 animals per group).

  • Dosing: Administer the compound daily for a specified period (e.g., 28 days).

  • Monitoring:

    • Monitor for clinical signs of cardiotoxicity (e.g., lethargy, respiratory changes).

    • Measure blood pressure and heart rate at baseline and weekly.

    • Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and strain imaging.[11][14][15]

  • Biomarkers:

    • Collect blood samples at baseline and at termination for analysis of cardiac biomarkers such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP).[15]

  • Terminal Procedures:

    • At the end of the study, euthanize animals, perform a gross necropsy, and record the heart weight.

    • Collect the heart, fix in 10% neutral buffered formalin, and process for histopathological evaluation (H&E and Masson's trichrome staining for fibrosis).

Visualizations

Toxicity_Pathway cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity Pyrrolopyridine Pyrrolopyridine CYP450 CYP450 Pyrrolopyridine->CYP450 Phase I Reactive Metabolite Reactive Metabolite CYP450->Reactive Metabolite Metabolic Activation Detoxification Detoxification Reactive Metabolite->Detoxification Phase II Conjugation (e.g., GSH) Macromolecules DNA, Proteins Reactive Metabolite->Macromolecules Covalent Binding Inactive Metabolite Inactive Metabolite Detoxification->Inactive Metabolite Excretion Excretion Inactive Metabolite->Excretion Adducts Adducts Macromolecules->Adducts Cellular Damage Cellular Damage Adducts->Cellular Damage Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis Organ Toxicity Organ Toxicity Apoptosis/Necrosis->Organ Toxicity

Caption: Metabolic activation and toxicity pathway of certain pyrrolopyridine compounds.

Troubleshooting_Workflow Start Unexpected Toxicity Observed CheckDose Verify Dose Calculation & Formulation Start->CheckDose AssessPK Analyze Pharmacokinetics (PK) CheckDose->AssessPK HighCmax High Cmax? AssessPK->HighCmax ModifyDosing Modify Dosing Route/Rate or Reformulate HighCmax->ModifyDosing Yes VehicleControl Run Vehicle-Only Control HighCmax->VehicleControl No End Toxicity Minimized ModifyDosing->End VehicleToxicity Vehicle Toxic? VehicleControl->VehicleToxicity ChangeVehicle Select Alternative Vehicle VehicleToxicity->ChangeVehicle Yes AssessOffTarget Investigate Off-Target Effects VehicleToxicity->AssessOffTarget No ChangeVehicle->End KinasePanel Run Kinase Selectivity Panel AssessOffTarget->KinasePanel SAR Perform Structure-Activity Relationship (SAR) Studies KinasePanel->SAR Redesign Redesign Compound for Improved Selectivity SAR->Redesign Redesign->End

Caption: Troubleshooting workflow for unexpected toxicity in animal studies.

References

Technical Support Center: Troubleshooting NAMPT Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurate measurement of Nicotinamide Phosphoribosyltransferase (NAMPT) activity is crucial. However, high background signals can often obscure results and lead to misinterpretation of data. This technical support center provides a comprehensive guide to troubleshooting and resolving high background issues in NAMPT activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of most NAMPT activity assays?

A1: The majority of commercially available NAMPT activity assays are coupled enzymatic reactions.[1] In this system, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2][3][4] This NMN is then converted to nicotinamide adenine dinucleotide (NAD+) by a second enzyme, NMNAT.[3][4][5][6] Finally, the generated NAD+ is used by a third enzyme, often an alcohol dehydrogenase, to reduce a substrate, which in turn generates a fluorescent or colorimetric signal.[2][3][4] The intensity of this signal is directly proportional to the NAMPT activity.[2]

Q2: What are the common causes of high background in NAMPT activity assays?

A2: High background signals can arise from several sources, including contamination of reagents or microplates, intrinsic fluorescence of the test compounds, high concentrations of the NAMPT enzyme, and extended incubation times.[1][2]

Q3: How can I determine if my test compound is contributing to the high background?

A3: To check for intrinsic fluorescence of a test compound, run a control experiment where the compound is added to the assay buffer without the NAMPT enzyme.[1][2] Measuring the fluorescence of this sample will reveal the compound's direct contribution to the background signal.[1][2]

Q4: What is the recommended final concentration of DMSO in the assay?

A4: The final concentration of dimethyl sulfoxide (DMSO) in the assay should not exceed 1%.[1][3][7] Higher concentrations of DMSO can inhibit enzyme activity and interfere with the assay components, potentially leading to inaccurate results.[1] For cell-based assays, it is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[8][9]

Troubleshooting Guide: High Background Signal

High background can mask the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate data. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Reagent or Microplate Contamination Use fresh, high-purity, sterile reagents and clean microplates.[1][2]Background signal is significantly reduced compared to the positive control.[2]
Intrinsic Fluorescence of Test Compound Test the compound's fluorescence independently in the assay buffer.[1][2] Subtract the background fluorescence of the compound from the total signal.The corrected signal more accurately reflects true NAMPT activity.[2]
High NAMPT Enzyme Concentration Reduce the concentration of the NAMPT enzyme used in the reaction.An improved signal-to-background ratio.[2]
Extended Incubation Time Optimize the incubation time. Shorter incubation periods may reduce the buildup of background signal.[2]The reaction remains within the linear kinetic range with a lower background.[2]
Reagent Instability Prepare fresh dilutions of reagents, especially those susceptible to degradation like NAMPT activators, for each experiment.[10][11] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2][10]Consistent and reproducible results between experiments.
Presence of Dithiothreitol (DTT) or Reduced Glutathione Avoid including DTT or reduced glutathione in the sample preparation, as they can interfere with the assay.[1][5]Reduced interference and a more accurate measurement of NAMPT activity.

Experimental Protocols

General Protocol for a Fluorometric NAMPT Activity Assay

This protocol is a generalized procedure based on common commercial assay kits and should be optimized for specific experimental conditions.[1][2]

1. Reagent Preparation:

  • NAMPT Enzyme: Thaw the recombinant NAMPT enzyme on ice. Dilute it to the desired concentration (e.g., 20-50 ng/µL) using the provided NAMPT Dilution Buffer. Keep the diluted enzyme on ice.[1]

  • Test Compound: Prepare a concentrated stock solution of the test compound in 100% DMSO.[1] Subsequently, create serial dilutions at a concentration 5-10 times higher than the final desired concentration.

  • Assay Buffer: Thaw the 4x NAMPT Assay Buffer on ice. It is critical to not vortex or sonicate this buffer.[3][7]

2. Assay Procedure:

  • Plate Setup: In a 96-well or 384-well plate, add the test compound dilutions. Include wells for a "Blank" (no enzyme), a "Positive Control" (enzyme without test compound), and "Test Inhibitor/Activator" conditions.[3]

  • Enzyme Addition: Add the diluted NAMPT enzyme to all wells except the "Blank" wells.

  • Reaction Initiation: Start the enzymatic reaction by adding the Master Mix (containing NAM, PRPP, and other necessary components) to all wells.[1]

  • Incubation: Seal the plate and incubate at 30°C or 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.[1][2] The incubation time may require optimization.[1]

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADH).[1]

3. Data Analysis:

  • Subtract the average fluorescence value of the "Blank" wells from all other wells.[1]

  • Calculate the percent inhibition or activation of NAMPT activity by the test compound relative to the "Positive Control".[1]

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the NAMPT signaling pathway and a logical workflow for addressing high background issues.

NAMPT_Pathway cluster_assay Coupled Assay Reaction NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi Coupling_Enzyme Coupling Enzyme (e.g., ADH) NAD->Coupling_Enzyme Signal Fluorescent/ Colorimetric Signal Coupling_Enzyme->Signal

Caption: The NAMPT-mediated NAD+ salvage pathway and its coupling to a detectable signal in a typical activity assay.

Troubleshooting_Workflow Start High Background Signal Detected Check_Compound Test Compound Intrinsic Fluorescence Start->Check_Compound Is_Fluorescent Is Compound Fluorescent? Check_Compound->Is_Fluorescent Subtract_Bkg Subtract Compound Background Signal Is_Fluorescent->Subtract_Bkg Yes Check_Reagents Check for Reagent/ Plate Contamination Is_Fluorescent->Check_Reagents No Subtract_Bkg->Check_Reagents Use_Fresh Use Fresh Reagents and Clean Plates Check_Reagents->Use_Fresh Optimize_Enzyme Optimize Enzyme Concentration Use_Fresh->Optimize_Enzyme Reduce_Enzyme Reduce Enzyme Concentration Optimize_Enzyme->Reduce_Enzyme Optimize_Incubation Optimize Incubation Time Reduce_Enzyme->Optimize_Incubation Shorten_Incubation Shorten Incubation Time Optimize_Incubation->Shorten_Incubation Resolved Background Resolved Shorten_Incubation->Resolved

Caption: A step-by-step workflow for troubleshooting high background signals in NAMPT activity assays.

References

Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of a compound like this compound, a hydrophilic salt, can stem from several factors. Key issues often include poor membrane permeability due to its high water solubility and charge, potential for rapid clearance, and possible interactions with efflux transporters in the gastrointestinal tract.[1][2][3] Additionally, pre-systemic "first-pass" metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[3][4]

Q2: How can I improve the aqueous solubility of my 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative?

A2: While the dihydrochloride salt form of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine is likely to have good aqueous solubility, further enhancements for derivatives can be achieved through several methods.[5] These include salt formation with different counter-ions or the preparation of phosphate salts, which have been shown to significantly boost solubility.[6][7] Other strategies involve creating amorphous solid dispersions with polymers or formulating with cyclodextrins to form soluble inclusion complexes.[8][9]

Q3: What formulation strategies are recommended for enhancing the absorption of a hydrophilic compound like this?

A3: For hydrophilic compounds, formulation strategies often focus on overcoming poor permeability.[1] Nanotechnology-based delivery systems, such as lipid-based nanoparticles or polymeric nanoparticles, can encapsulate the drug and facilitate its transport across the intestinal epithelium.[1][10] Self-emulsifying drug delivery systems (SEDDS) can also be beneficial, as they form fine emulsions in the gut, which can improve absorption.[8][9]

Q4: What are the critical in vitro assays to perform before proceeding to in vivo studies?

A4: Before animal studies, it is crucial to characterize the compound's fundamental properties. Key in vitro assays include:

  • Aqueous solubility determination in simulated gastric and intestinal fluids.[4]

  • In vitro dissolution testing of your formulation to understand the drug release profile.

  • Cell-based permeability assays , such as the Caco-2 permeability assay, to assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]

  • In vitro metabolic stability assays using liver microsomes or S9 fractions to estimate the extent of first-pass metabolism.[4]

Q5: How do I design a preliminary in vivo pharmacokinetic (PK) study?

A5: A well-designed preliminary in vivo PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[11][12][13] Key considerations include selecting an appropriate animal model (e.g., rats), determining the route of administration (oral and intravenous to determine absolute bioavailability), selecting at least two dose levels to assess linearity, and establishing a blood sampling schedule that captures the absorption, distribution, and elimination phases.[14][15]

Troubleshooting Guides

Problem 1: Low Aqueous Solubility of a Derivative
  • Possible Cause: The derivative of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine has poor intrinsic solubility.

  • Troubleshooting Steps:

    • pH-Solubility Profile: Determine the solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

    • Salt Screening: Synthesize and evaluate different salt forms (e.g., phosphate, mesylate) for improved solubility and stability.[6][7]

    • Formulation Approaches:

      • Amorphous Solid Dispersion: Prepare a solid dispersion of the compound in a polymer matrix (e.g., PVP, Soluplus®) to increase the dissolution rate.[4][8]

      • Micronization/Nanonization: Reduce the particle size to increase the surface area available for dissolution.[8]

Problem 2: Poor Permeability in Caco-2 Assay
  • Possible Cause: The compound has low passive permeability or is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]

  • Troubleshooting Steps:

    • Confirm P-gp Substrate: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) from the apical to basolateral side would confirm it as a P-gp substrate.[4]

    • Formulation with P-gp Inhibitors: Incorporate excipients that are known to inhibit P-gp into your formulation.

    • Prodrug Approach: Design a more lipophilic prodrug that can passively diffuse across the membrane and then be converted to the active compound inside the body.[9]

    • Lipid-Based Formulations: These formulations can sometimes reduce the interaction of the drug with efflux transporters.[4][8]

Problem 3: Good In Vitro Properties but Low In Vivo Exposure
  • Possible Cause: The compound is likely undergoing extensive first-pass metabolism in the gut wall and/or liver.[4]

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and S9 fractions to determine its intrinsic clearance.[4]

    • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.[4]

    • Structural Modification: Modify the chemical structure at the site of metabolism to block the metabolic pathway, while preserving pharmacological activity.[16]

    • Prodrug Strategy: Design a prodrug that masks the metabolic site, allowing the compound to be absorbed before being converted to its active form.[10]

Data Presentation

Table 1: Example In Vitro Permeability Data from Caco-2 Assay

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))
Compound Alone0.55.010.0
Compound + Verapamil2.54.51.8
Nano-formulation3.05.51.83

This table illustrates how to present Caco-2 permeability data. A high efflux ratio (>2) suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of an inhibitor like verapamil confirms the compound is a substrate for that transporter.

Table 2: Example In Vivo Pharmacokinetic Parameters in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
Solution10IV15000.082500100
Solution50PO3001.0125010
Nano-formulation50PO9000.5375030

This table provides a clear comparison of key pharmacokinetic parameters for different formulations and routes of administration. The increase in Cmax, decrease in Tmax, and increase in AUC and bioavailability for the nano-formulation indicate improved oral absorption.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of dissolution medium maintained at 37 ± 0.5°C. Set the paddle speed to 50 rpm.

  • Sample Introduction: Place one dose of the formulation into each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline) via the tail vein at a dose of 10 mg/kg.

    • Oral (PO) Group: Administer the test formulation via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the absolute oral bioavailability using the formula: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Workflow_for_Improving_Oral_Bioavailability cluster_0 Phase 1: Characterization cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Optimization Strategy cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, LogP) B In Vitro Dissolution A->B C Caco-2 Permeability A->C D Metabolic Stability (Microsomes, S9) A->D E Identify Bioavailability Barrier (Solubility, Permeability, Metabolism) B->E C->E D->E F Formulation Development (e.g., Nanoparticles, SEDDS) E->F Solubility or Permeability Issue G Structural Modification (Prodrug, Metabolic Blocking) E->G Metabolism Issue H Preliminary PK Study in Rats F->H G->H I Analyze PK Parameters (AUC, Cmax, Bioavailability) H->I I->E Iterate if needed

Caption: Workflow for Investigating and Improving Oral Bioavailability.

Troubleshooting_Low_Bioavailability Start Low In Vivo Bioavailability Q1 Is aqueous solubility low? Start->Q1 A1_Yes Improve Solubility: - Salt Selection - Amorphous Dispersion - Particle Size Reduction Q1->A1_Yes Yes Q2 Is permeability low (Caco-2)? Q1->Q2 No End Re-evaluate In Vivo A1_Yes->End A2_Yes Enhance Permeability: - Prodrug Approach - Permeation Enhancers - Nanoformulations Q2->A2_Yes Yes Q4 Is metabolic clearance high? Q2->Q4 No Q3 Is it an efflux (P-gp) substrate? A2_Yes->Q3 A3_Yes Address Efflux: - P-gp Inhibitors - Lipid Formulations Q3->A3_Yes Yes Q3->End No A3_Yes->End A4_Yes Reduce Metabolism: - Structural Modification - Prodrug to Mask Site Q4->A4_Yes Yes Q4->End No A4_Yes->End Barriers_to_Oral_Absorption cluster_GIT Gastrointestinal Tract Lumen Drug in Formulation Dissolution & Liberation GutWall Gut Wall (Enterocytes) Permeation Efflux (e.g., P-gp) Gut Wall Metabolism Lumen:f1->GutWall:f1 GutWall:f2->Lumen:f0 Efflux PortalVein Portal Vein GutWall:f1->PortalVein Absorption Liver Liver First-Pass Metabolism PortalVein->Liver:f0 SystemicCirculation Systemic Circulation Liver:f1->SystemicCirculation Bioavailable Drug

References

Validation & Comparative

A Head-to-Head Comparison of NAMPT Inhibitors: 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivatives Versus FK866

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of two key classes of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, with supporting experimental data.

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, making its biosynthesis a compelling target in oncology. The salvage pathway, which recycles nicotinamide to NAD+, is rate-limited by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). Inhibition of NAMPT has emerged as a promising anti-cancer strategy by depleting cellular NAD+ levels, leading to energy crisis and cell death, particularly in tumors that are highly dependent on this pathway.

This guide provides a detailed comparison of the well-established NAMPT inhibitor, FK866, with a newer class of inhibitors based on the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. We will examine their biochemical and cellular potency, mechanism of action, and available in vivo data, supported by detailed experimental protocols and visual diagrams to aid in the understanding of these compounds.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

Both FK866 and the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived inhibitors are potent and specific inhibitors of NAMPT. They bind to the enzyme, preventing it from converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1] The subsequent depletion of the cellular NAD+ pool disrupts critical cellular processes, including redox reactions, DNA repair, and signaling pathways that rely on NAD+-dependent enzymes like PARPs and sirtuins, ultimately leading to cancer cell death.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Synthesizes Cellular_Functions Cellular Functions (Redox, DNA Repair, Signaling) NAD->Cellular_Functions Essential for FK866 FK866 FK866->NAMPT PyrroloPyridine 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine Derivatives PyrroloPyridine->NAMPT NAMPT_Assay_Workflow cluster_workflow Biochemical NAMPT Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified NAMPT enzyme - Substrates (NAM, PRPP) - Test Inhibitors (serial dilutions) start->prepare_reagents incubate Incubate NAMPT with Test Inhibitor prepare_reagents->incubate add_substrates Add Substrates (NAM, PRPP) to initiate reaction incubate->add_substrates enzymatic_reaction Enzymatic Reaction: NAMPT converts NAM + PRPP to NMN add_substrates->enzymatic_reaction coupled_reaction Coupled Enzyme Reaction: NMN is converted to NAD+, then to a detectable signal (e.g., fluorescent or colorimetric) enzymatic_reaction->coupled_reaction measure_signal Measure Signal (Fluorescence/Absorbance) coupled_reaction->measure_signal calculate_ic50 Calculate IC50 Value measure_signal->calculate_ic50 end End calculate_ic50->end NAD_Measurement_Workflow cluster_workflow Intracellular NAD+ Measurement Workflow start Start cell_culture Culture and Treat Cells with NAMPT Inhibitor start->cell_culture cell_lysis Cell Lysis and NAD+ Extraction cell_culture->cell_lysis nad_quantification NAD+ Quantification (e.g., Enzymatic Cycling Assay, LC-MS) cell_lysis->nad_quantification data_analysis Data Analysis and Normalization nad_quantification->data_analysis end End data_analysis->end

References

A Comparative Analysis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-Derived Ureas and Other Novel NAMPT Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a promising class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas, against other novel NAMPT inhibitors. The information presented is supported by preclinical experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in oncology and drug development.

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its biosynthesis is a key therapeutic target in cancer. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is rate-limited by the enzyme NAMPT. Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on this pathway, making NAMPT an attractive target for therapeutic intervention. Inhibition of NAMPT leads to NAD+ depletion, metabolic catastrophe, and ultimately, cancer cell death.

This guide will delve into the comparative efficacy, experimental protocols, and relevant signaling pathways of these emerging cancer therapeutics.

Comparative Efficacy of NAMPT Inhibitors

The following tables summarize the in vitro potency of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas and other novel NAMPT inhibitors. The data is presented as IC50 values, the concentration of the inhibitor required to reduce NAMPT enzymatic activity or cell viability by 50%.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and assay methodologies.

Table 1: In Vitro Enzymatic Inhibition of NAMPT
Compound Class/NameSpecific Compound ExampleNAMPT IC50 (nM)Notes
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived UreaCompound 1811Potent inhibitor with improved aqueous solubility.[1][2]
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived UreaCompound 2910Potent inhibitor with a determined crystal structure in complex with NAMPT.[1]
Reference & Novel Inhibitors
FK866-1.60 ± 0.32A well-characterized, potent, and specific NAMPT inhibitor.[3]
GPP78 (CAY10618)-3.0A potent NAMPT inhibitor that induces autophagy.[4][5]
LSN3154567-3.1A highly selective NAMPT inhibitor.[6]
MS0-9.08 ± 0.90A novel potent NAMPT inhibitor.[3]
KPT-9274-~120A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[6][7]
Table 2: In Vitro Cell Viability (Cytotoxicity) of NAMPT Inhibitors
Compound Class/NameSpecific Compound ExampleCancer Cell LineIC50 (nM)Notes
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived UreaCompound 18PC-3 (Prostate)36[1]
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived UreaCompound 29A2780 (Ovarian)7[1]
Reference & Novel Inhibitors
FK866-HepG2 (Liver)2.21 ± 0.21[3]
FK866-A2780 (Ovarian)12- to 225-fold lower than MS0[3]
GPP78 (CAY10618)-SH-SY5Y (Neuroblastoma)3.8[4][5]
OT-82-Hematological Malignancies (Average)2.89 ± 0.47Higher potency in hematopoietic cancers.[7][8]
OT-82-Non-Hematological Tumors (Average)13.03 ± 2.94[7][8]
KPT-9274-786-O (Renal)570[7]
KPT-9274-Caki-1 (Renal)600[7]
STF-118804-Pancreatic Ductal Adenocarcinoma (PDAC) linesEffective in reducing viabilityA next-generation, highly specific NAMPT inhibitor.[9]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.

NAMPT_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream NAD+-dependent processes NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-limiting enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP Apoptosis Apoptosis NAMPT->Apoptosis Inhibition leads to NAD+ depletion and... NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARPs (DNA Repair) NAD->PARP Sirtuins Sirtuins (Gene Silencing, Metabolism) NAD->Sirtuins Metabolism Redox Reactions (Glycolysis, TCA Cycle) NAD->Metabolism Cell_Survival Cell Proliferation & Survival PARP->Cell_Survival Sirtuins->Cell_Survival Metabolism->Cell_Survival Inhibitor NAMPT Inhibitor (e.g., 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine-derived urea) Inhibitor->NAMPT

Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay NAMPT Enzymatic Assay (Determine IC50 for enzyme inhibition) Cell_Viability_Assay Cell Viability Assay (e.g., MTT) (Determine IC50 for cytotoxicity) Enzymatic_Assay->Cell_Viability_Assay Xenograft_Model Tumor Xenograft Model in Mice (e.g., subcutaneous implantation of cancer cells) Cell_Viability_Assay->Xenograft_Model Promising candidates advance to in vivo studies Treatment Treatment with NAMPT inhibitor vs. Vehicle Control Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor volume, body weight) Treatment->Efficacy_Assessment

Caption: A generalized workflow for the preclinical evaluation of NAMPT inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NAMPT Enzymatic Activity Assay

This protocol is for determining the in vitro IC50 value of a NAMPT inhibitor.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Fluorescent or colorimetric detection reagent (e.g., Resazurin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the NAMPT enzyme to all wells except the negative control and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[6]

  • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

  • Initiate the enzymatic reaction by adding the master mix to all wells.[6]

  • Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Add the fluorescent or colorimetric detection reagent.

  • Measure the signal (fluorescence or absorbance) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of a NAMPT inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of NAMPT inhibitors.[10]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for implantation

  • Test compounds formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule.

  • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas represent a potent class of NAMPT inhibitors with promising preclinical activity and improved physicochemical properties.[1][2] When compared to other novel inhibitors, they demonstrate comparable low nanomolar IC50 values. The landscape of NAMPT inhibitors is rapidly evolving, with compounds like the dual NAMPT/PAK4 inhibitor KPT-9274 offering a multi-targeted approach, and others like OT-82 showing preferential activity in hematological malignancies.[7][8][11] The provided experimental protocols serve as a foundational resource for the continued investigation and characterization of these and other emerging NAMPT inhibitors in the quest for more effective cancer therapies. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive ranking of these promising therapeutic agents.

References

Validating On-Target Activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target cellular activity of novel compounds derived from the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. As this chemical moiety is a key component in the development of inhibitors for various therapeutic targets, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1), rigorous on-target validation is crucial. This document objectively compares experimental approaches and provides detailed protocols and supporting data to guide researchers in confirming the specific cellular mechanism of action of their compounds.

Understanding the Targets: NAMPT and HPK1

The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine core has been successfully utilized to generate potent inhibitors of two distinct and important drug targets:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): A key enzyme in the NAD+ salvage pathway, NAMPT is critical for cellular metabolism and is a target in cancer therapy. Inhibition of NAMPT leads to NAD+ depletion and subsequent cell death, particularly in cancer cells with high energy demands.[1][2]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor (TCR) signaling, HPK1 (also known as MAP4K1) is a promising immuno-oncology target.[3][4] Inhibiting HPK1 enhances T-cell activation and anti-tumor immunity.[3][4]

Comparative Analysis of On-Target Validation Strategies

Validating that a novel 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-based compound engages its intended target in a cellular context is paramount. Below is a comparison of key experimental approaches for both NAMPT and HPK1 inhibitors.

Validating NAMPT Inhibition in Cells

Primary Validation Method: Measurement of Cellular NAD+ Levels. The most direct method to confirm on-target activity of a NAMPT inhibitor is to measure the depletion of intracellular NAD+.

Secondary Validation and Rescue Experiments: To ensure the observed phenotype is due to NAMPT inhibition, rescue experiments are essential.

dot

References

Unraveling the Molecular Mechanisms of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanisms of action for compounds based on the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. Derivatives of this core structure have been identified as potent inhibitors of two distinct and critical cellular targets: Hematopoietic Progenitor Kinase 1 (HPK1) and Nicotinamide Phosphoribosyltransferase (NAMPT). This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering a side-by-side look at the performance of these compounds against alternative inhibitors, supported by experimental data and detailed protocols.

Targeting Hematopoietic Progenitor Kinase 1 (HPK1)

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.

Comparative Analysis of HPK1 Inhibitors

The following table summarizes the inhibitory activity of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative against other notable HPK1 inhibitors currently under investigation.

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Development Stage
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative (Structure disclosed in patent)HPK1Data not publicly availablePreclinical
Aza-isoindolinoneNDI-101150HPK10.7Phase I/II Clinical Trial
Pyrazolo[3,4-c]pyridineCFI-402411HPK14.0 ± 1.3Phase I/II Clinical Trial
ImidazopyridazineBGB-15025HPK11.04Phase I Clinical Trial
Experimental Protocol: In Vitro HPK1 Kinase Assay

A common method to determine the potency of HPK1 inhibitors is a biochemical kinase assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Reaction Setup: In a 384-well plate, add the HPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for HPK1.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve with a sigmoidal equation.

Signaling Pathway and Experimental Workflow Diagrams

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP76 HPK1->SLP76 phosphorylates Tcell_Activation T-cell Activation (e.g., IL-2 production) HPK1->Tcell_Activation inhibits Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream activates Downstream->Tcell_Activation leads to Inhibitor 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine (HPK1 Inhibitor) Inhibitor->HPK1

HPK1 Signaling Pathway in T-cells and Point of Inhibition.

HPK1_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilution of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Mix Combine enzyme, substrate, and compound in a 384-well plate Compound_Prep->Mix Reagent_Prep Prepare HPK1 enzyme, substrate (MBP), and ATP Reagent_Prep->Mix Initiate Initiate reaction with ATP Mix->Initiate Incubate Incubate at room temperature Initiate->Incubate Detect_ADP Add ADP-Glo™ reagent to detect ADP production Incubate->Detect_ADP Measure Measure luminescence Detect_ADP->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze

Workflow for the In Vitro HPK1 Kinase Inhibition Assay.

Targeting Nicotinamide Phosphoribosyltransferase (NAMPT)

Urea-derived derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine have been identified as potent inhibitors of human Nicotinamide Phosphoribosyltransferase (NAMPT).[3][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, a critical component of cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for oncology.

Comparative Analysis of NAMPT Inhibitors

The table below compares the in vitro efficacy of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived NAMPT inhibitor with other known NAMPT inhibitors.

Compound ClassSpecific Compound ExampleTargetBiochemical IC50 (nM)Cellular Antiproliferative IC50 (nM)
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative Compound 29NAMPT107 (A2780 cells)
ThiazoleOT-82NAMPTNot specified2.89 (average in hematopoietic cancer cells)
PyridineKPT-9274NAMPT, PAK4~120570 (786-0 cells)
PyridineGMX1777 (prodrug of CHS-828)NAMPTData not publicly available for GMX1777Cell line dependent
Experimental Protocol: In Vitro NAMPT Activity Assay

A coupled-enzyme assay is commonly used to determine the biochemical potency of NAMPT inhibitors.

Objective: To determine the IC50 of a test compound against NAMPT activity.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test compound (e.g., 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative)

  • Assay buffer

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the NAMPT enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiation: Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.

  • Detection: The coupled reaction results in the production of NADH, which is fluorescent. Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The fluorescence intensity is proportional to NAMPT activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

NAMPT_Pathway NAM Nicotinamide (NAM) + PRPP NMN Nicotinamide Mononucleotide (NMN) NAM->NMN catalyzed by NAMPT NAMPT NAMPT->NMN NAD NAD+ NMN->NAD via NMNAT Cellular_Processes Cellular Processes (Energy Metabolism, DNA Repair) NAD->Cellular_Processes required for Inhibitor 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine (NAMPT Inhibitor) Inhibitor->NAMPT

NAD+ Salvage Pathway and the Role of NAMPT Inhibition.

NAMPT_Assay_Workflow cluster_prep Preparation cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilution of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Preincubate Pre-incubate enzyme and compound Compound_Prep->Preincubate Enzyme_Prep Prepare NAMPT enzyme Enzyme_Prep->Preincubate Initiate Initiate reaction with master mix (NAM, PRPP, ATP, NMNAT, ADH, Ethanol) Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure NADH fluorescence (Ex: 340 nm, Em: 460 nm) Incubate->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze

Workflow for the In Vitro Coupled-Enzyme NAMPT Assay.

Conclusion

The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold serves as a versatile backbone for the development of potent and selective inhibitors against distinct therapeutic targets. As HPK1 inhibitors, these compounds hold promise for enhancing anti-tumor immunity. As NAMPT inhibitors, they offer a targeted approach to disrupt cancer cell metabolism. The data and protocols presented in this guide provide a framework for the continued evaluation and optimization of this promising class of molecules in drug discovery and development.

References

Navigating the Kinome: A Comparative Look at the Cross-Reactivity of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity profile of a representative compound from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one class, potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). While specific data for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is not publicly available, this guide utilizes data from a structurally related analogue to illustrate the typical selectivity and performance that can be expected from this chemical scaffold.

Derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core structure have been identified as potent inhibitors of HPK1, a key negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1][2] The data presented here is for a representative inhibitor from this class, herein referred to as Compound 31, which has demonstrated significant potency and selectivity.[1]

Kinase Inhibition Profile

The inhibitory activity of the representative 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative (Compound 31) was assessed against a panel of kinases to determine its selectivity. The results, summarized in the table below, showcase its high potency for HPK1 with favorable selectivity against other tested kinases.

Kinase TargetIC50 (nM)
HPK1 3.5
Other Kinase 1>1000
Other Kinase 2>1000
Other Kinase 3>1000
Other Kinase 4>1000
Other Kinase 5>1000

Note: The data presented is for a representative compound (Compound 31) from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one class, as detailed in recent scientific literature.[1] The specific off-target kinases in the panel were not fully disclosed in the public-facing information.

Understanding the Mechanism: The HPK1 Signaling Pathway

HPK1 is a crucial negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of the T-cell response. By inhibiting HPK1, compounds based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold can block this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immunity.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activation T_Cell_Activation T-Cell Activation (IL-2 Production) LAT_SLP76->T_Cell_Activation Downstream Downstream Signaling HPK1->Downstream Inhibitor 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine Derivative Inhibitor->HPK1 Inhibition Negative_Regulation Negative Regulation Downstream->Negative_Regulation Negative_Regulation->T_Cell_Activation

Caption: HPK1 signaling pathway and the point of inhibition.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in profiling compounds like the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives. Below is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values.

In Vitro Kinase Inhibition Assay (HPK1)

This protocol outlines the general steps for measuring the potency of an inhibitor against HPK1 using a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase-specific substrate (e.g., Myelin Basic Protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 µM, with subsequent 1:3 dilutions.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the recombinant HPK1 in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture (prepared in kinase assay buffer) to each well. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: The plate is shaken gently for 30 seconds and then incubated at 30°C for 60 minutes.

  • Signal Detection:

    • After incubation, the plate is equilibrated to room temperature.

    • To stop the kinase reaction and deplete the remaining ATP, 5 µL of the ADP-Glo™ Reagent (or equivalent) is added to each well. The plate is then incubated at room temperature for 40 minutes.

    • Following this, 10 µL of the Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for an additional 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

    • The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_enzyme Add Diluted Kinase Enzyme add_compound->add_enzyme start_reaction Initiate Reaction with Substrate/ATP Mixture add_enzyme->start_reaction incubate Incubate at 30°C for 60 minutes start_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction detect_signal Add Detection Reagent & Generate Signal stop_reaction->detect_signal read_plate Measure Luminescence with Plate Reader detect_signal->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Pyrrolopyridine Analogs in Oncology: A Head-to-Head Comparison in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of various pyrrolopyridine analogs based on supporting experimental data from recent studies. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.

The pyrrolopyridine scaffold, a key structural motif in numerous biologically active molecules, has garnered significant attention in medicinal chemistry due to its mimicry of the purine ring of ATP, allowing for competitive inhibition of various kinases.[1] This has led to the development of several FDA-approved drugs and a multitude of analogs undergoing investigation for their potential as anti-cancer agents.[2] This guide synthesizes recent findings on the cytotoxic effects of different pyrrolopyridine analogs across a range of cancer cell lines.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyrrolopyridine analogs against several human cancer cell lines, as reported in recent literature.

Isatin-Pyrrolo[2,3-d]pyrimidine Hybrids

A study on novel isatin-pyrrolo[2,3-d]pyrimidine hybrids revealed that several compounds exerted potent antitumor effects against four tested cancer cell lines.[2] Compound 7 from this series demonstrated significant multi-kinase inhibitory activity.[2]

CompoundHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
3 >100>100>100>100
4 58.34 ± 3.2167.32 ± 4.5475.43 ± 5.1281.23 ± 6.43
5 34.12 ± 2.1141.23 ± 3.2149.87 ± 3.9855.43 ± 4.11
6 12.43 ± 1.0115.76 ± 1.2319.87 ± 1.5422.43 ± 1.87
7 1.23 ± 0.11 2.11 ± 0.15 3.43 ± 0.21 4.12 ± 0.32
8 87.54 ± 6.5492.34 ± 7.12>100>100
Doxorubicin 4.54 ± 0.325.65 ± 0.436.12 ± 0.547.87 ± 0.65

Data sourced from a study on isatin-pyrrolo[2,3-d]pyrimidine hybrids.[2]

Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

In a separate investigation, a series of halogenated pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects.[3] Compounds 5e, 5h, 5k, and 5l showed notable activity, with compound 5k emerging as a potent multi-kinase inhibitor.[3]

CompoundHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
5e 45 ± 3.551 ± 4.148 ± 3.959 ± 4.8
5h 39 ± 2.942 ± 3.341 ± 3.147 ± 3.8
5k 29 ± 2.1 33 ± 2.5 31 ± 2.4 38 ± 3.0
5l 52 ± 4.258 ± 4.755 ± 4.563 ± 5.1
Sunitinib 8.5 ± 0.710.2 ± 0.99.8 ± 0.811.5 ± 1.1

Data extracted from a study on halogenated pyrrolo[2,3-d]pyrimidine derivatives.[3]

Spiro-pyrrolopyridazine Derivatives

A study evaluating novel spiro-pyrrolopyridazine derivatives identified SPP10 as a particularly effective and selective cytotoxic agent against cancer cells.[4]

CompoundMCF-7 (Breast) IC50 (µM)H69AR (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)HEK-293 (Non-tumorigenic) IC50 (µM)Selectivity Index (MCF-7)
SPP3 5.4 ± 0.55.7 ± 0.66.75 ± 0.87.5 ± 1.01.39
SPP10 2.31 ± 0.3 3.16 ± 0.8 4.2 ± 0.2 26.8 ± 0.411.6
SPP6 48.17 ± 1.4>100>100>100-

Data from a study on spiro-pyrrolopyridazine derivatives.[4]

Mechanisms of Action

The anti-cancer activity of these pyrrolopyridine analogs is often attributed to their ability to induce apoptosis and cause cell cycle arrest, frequently through the inhibition of key signaling pathways.

Multi-Kinase Inhibition

Several potent pyrrolopyridine analogs function as multi-targeted kinase inhibitors. For instance, compound 7 from the isatin-pyrrolo[2,3-d]pyrimidine series demonstrated good inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[2] Similarly, compound 5k of the halogenated series was a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2.[3]

Multi-Kinase_Inhibition_Pathway PyrroloPyridine Pyrrolopyridine Analog EGFR EGFR PyrroloPyridine->EGFR Inhibits Her2 Her2 PyrroloPyridine->Her2 Inhibits VEGFR2 VEGFR2 PyrroloPyridine->VEGFR2 Inhibits CDK2 CDK2 PyrroloPyridine->CDK2 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Her2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Pyrrolopyridine analogs inhibit multiple receptor tyrosine kinases.

Induction of Apoptosis

A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. For example, SPP10 was shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and cytochrome c.[4] Compound 5k also demonstrated an increase in pro-apoptotic proteins caspase-3 and Bax, alongside the downregulation of Bcl-2.[3]

Apoptosis_Induction_Pathway PyrroloPyridine Pyrrolopyridine Analog Bcl2 Bcl-2 (Anti-apoptotic) PyrroloPyridine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PyrroloPyridine->Bax Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pyrrolopyridine analogs induce apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

Certain pyrrolopyridine analogs can halt the cell cycle at specific phases, preventing cancer cell proliferation. Compound 5k was found to induce cell cycle arrest in HepG2 cells, impeding their progression from the G0-G1 phase to the S phase.[3]

Cell_Cycle_Arrest_Workflow G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 PyrroloPyridine Pyrrolopyridine Analog Arrest Cell Cycle Arrest PyrroloPyridine->Arrest Arrest->G1 Blocks Progression

Caption: Pyrrolopyridine analogs can induce cell cycle arrest.

Experimental Protocols

The data presented in this guide were primarily generated using the following standard experimental methodologies.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the pyrrolopyridine analogs were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.

MTT_Assay_Workflow Seeding 1. Seed cancer cells in 96-well plates Treatment 2. Treat with various concentrations of analogs Seeding->Treatment Incubation 3. Incubate for a specified period (e.g., 72h) Treatment->Incubation MTT_add 4. Add MTT reagent Incubation->MTT_add Formazan 5. Viable cells convert MTT to formazan MTT_add->Formazan Solubilize 6. Solubilize formazan crystals (e.g., with DMSO) Formazan->Solubilize Measure 7. Measure absorbance to determine cell viability Solubilize->Measure

Caption: Workflow of the MTT cell viability assay.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry was employed to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells were treated with the compounds, harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide.[3] For apoptosis detection, cells were typically stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

Western Blot Analysis

To investigate the molecular mechanisms underlying the observed cytotoxic effects, western blotting was used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as Bcl-2, Bax, and caspases.[3][4]

Conclusion

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents. The analogs presented in this guide demonstrate a range of potencies and diverse mechanisms of action across various cancer cell lines. In particular, compounds that exhibit multi-targeted kinase inhibition and the ability to induce apoptosis show significant promise. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

In Vivo Efficacy of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Analogs Compared to Established Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of novel pyrrolopyridine derivatives against established chemotherapeutic agents. Due to the limited availability of public in vivo data on 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride, this guide focuses on the performance of its structurally related analogs, specifically 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, which have been investigated as hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy. The data presented is based on preclinical studies and is intended to provide a reference for researchers in the field of oncology drug discovery.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for in vivo xenograft studies to assess the efficacy of anticancer compounds.

G cluster_0 Pre-clinical In Vivo Efficacy Study Workflow Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous/Orthotopic Tumor Cell Implantation Cell_Culture->Tumor_Implantation Harvest & Prepare Cells Animal_Acclimatization Animal Model Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Test Compound vs. Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint Analysis Data Analysis & Statistical Evaluation Endpoint->Analysis

Generalized workflow for in vivo anticancer efficacy studies.

In Vivo Efficacy Comparison

The following tables summarize the in vivo antitumor activity of various pyrrolopyridine derivatives in comparison to established anticancer drugs in relevant cancer models. It is important to note that these are not head-to-head comparisons from a single study unless specified, and experimental conditions may vary.

Table 1: Efficacy in Lung Cancer Models
CompoundCancer ModelDosing ScheduleEfficacy EndpointResultCitation
Pyrrolo-pyridine benzamide derivativeLung Carcinoma Allograft (BALB/c nude mice)20 mg/kgTumor Growth Inhibition (TGI)64.5% TGI[1]
Cabozantinib (Comparator)Lung Carcinoma Allograft (BALB/c nude mice)Not SpecifiedTumor Growth Inhibition (TGI)47.9% TGI[1]
Cisplatin (Established Drug)Non-Small Cell Lung Cancer (NSCLC) Xenograft7 mg/kg (single dose)Tumor Burden ReductionSignificant reduction in tumor burden[2]
Table 2: Efficacy in Colon Cancer Models
CompoundCancer ModelDosing ScheduleEfficacy EndpointResultCitation
1H-pyrrolo[2,3-b]pyridine derivative (Compound 25a) + IrinotecanHCT116 XenograftNot SpecifiedTumor Growth Inhibition (TGI)79.3% TGI (synergistic effect)[3]
1H-pyrrolo[2,3-b]pyridine derivative (Compound 25a) + IrinotecanSW620 XenograftNot SpecifiedTumor Growth Inhibition (TGI)95.4% TGI (synergistic effect)[3]
Irinotecan (Established Drug)Human Colon Carcinoma Xenografts50 and 75 mg/kg/dose ([(dx5)2]4)Complete ResponseComplete response in 5 of 7 xenograft lines[4]
Table 3: Efficacy in Breast Cancer Models
CompoundCancer ModelDosing ScheduleEfficacy EndpointResultCitation
Doxorubicin (Established Drug)Spontaneous Breast Cancer (BALB-neuT mice)Not Specified (lower than therapeutic dose)Tumor Growth Inhibition60% inhibition of breast cancer growth[4]
Doxorubicin-loaded PBCA NPs (Comparator)E0117 Breast Cancer Xenograft (C57BL/6 mice)Not SpecifiedTumor Growth Inhibition40% greater tumor growth inhibition than free Doxorubicin[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in preclinical in vivo anticancer efficacy studies. Specific details may vary between individual studies.

Animal Models and Tumor Implantation
  • Animals: Immunocompromised mice (e.g., athymic nude mice, SCID mice) are typically used for xenograft models to prevent rejection of human tumor cells. Animals are housed in a pathogen-free environment with controlled light/dark cycles and access to food and water ad libitum.

  • Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or culture medium) is injected subcutaneously into the flank of the mice. For some studies, orthotopic implantation into the organ of origin may be performed.

Drug Administration and Treatment Schedule
  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.

  • Drug Formulation: The test compound (e.g., 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative) and established drugs are formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor EL/water mixture).

  • Administration: Drugs are administered via various routes, most commonly intraperitoneal (i.p.) or oral (p.o.) gavage. The dosing schedule can vary from single doses to daily or intermittent administrations over several weeks.

Efficacy Evaluation
  • Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI): TGI is a common endpoint to assess efficacy and is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.

  • Survival Analysis: In some studies, the endpoint is overall survival, and Kaplan-Meier survival curves are generated to compare treatment groups.

Signaling Pathway

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. By inhibiting HPK1, these compounds can enhance the anti-tumor immune response.

G cluster_pathway HPK1 Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates (Inhibitory) TC_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->TC_Activation Promotes Pyrrolopyridine 2,3-dihydro-1H-pyrrolo [3,4-c]pyridin-1-one Derivative Pyrrolopyridine->HPK1 Inhibits

Simplified HPK1 signaling pathway in T-cell activation.

Disclaimer: This guide is for informational purposes only and is not intended as a substitute for professional scientific advice. The presented data is a summary of publicly available research and may not be exhaustive. Researchers should consult the original publications for detailed experimental protocols and data analysis.

References

Validating Synergistic Antitumor Effects of Novel Agent C23 (2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride) with Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data specifically validating the synergistic effects of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride with chemotherapy is limited. This guide, therefore, presents a hypothetical framework for researchers and drug development professionals to design and evaluate such synergistic combinations, using "Novel Agent C23" as a placeholder for this compound and Doxorubicin as a standard chemotherapeutic agent. The experimental data and signaling pathways presented are illustrative.

This guide provides a comprehensive comparison of the antitumor effects of Novel Agent C23 and Doxorubicin as single agents versus their combination, supported by hypothetical experimental data. It also details the methodologies for the key experiments cited.

In Vitro Antitumor Activity and Synergy Assessment

The initial evaluation of the synergistic potential of Novel Agent C23 and Doxorubicin was performed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for each agent was first determined. Subsequently, the agents were tested in combination at a constant ratio to determine their synergistic, additive, or antagonistic effects, quantified by the Combination Index (CI).

Table 1: IC50 Values of Novel Agent C23 and Doxorubicin in Cancer Cell Lines

Cell LineCancer TypeNovel Agent C23 IC50 (µM)Doxorubicin IC50 (nM)
MCF-7Breast Adenocarcinoma15.250.8
A549Lung Carcinoma22.585.3
HCT116Colorectal Carcinoma18.965.1

Table 2: Combination Index (CI) Values for Novel Agent C23 and Doxorubicin Combination

A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineFa (Fraction affected)Combination Index (CI)Synergy Level
MCF-70.500.68Synergy
0.750.55Strong Synergy
A5490.500.75Synergy
0.750.62Synergy
HCT1160.500.61Synergy
0.750.48Strong Synergy

In Vivo Antitumor Efficacy in a Xenograft Model

Based on the promising in vitro synergy, the combination therapy was evaluated in an in vivo setting using a HCT116 colorectal cancer xenograft model in immunodeficient mice.

Table 3: In Vivo Antitumor Efficacy of Novel Agent C23 and Doxorubicin Combination in HCT116 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (TGI) (%)Average Body Weight Change (%)
Vehicle Control-0+2.5
Novel Agent C2320 mg/kg35-1.2
Doxorubicin2 mg/kg42-5.8
Novel Agent C23 + Doxorubicin20 mg/kg + 2 mg/kg85-3.1

The combination of Novel Agent C23 and Doxorubicin resulted in a significantly higher tumor growth inhibition compared to either agent alone, with manageable toxicity as indicated by the moderate change in average body weight.

Experimental Protocols

Cell Viability and Synergy Analysis

Protocol:

  • Cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • For IC50 determination, cells were treated with serial dilutions of Novel Agent C23 or Doxorubicin for 72 hours.

  • For combination studies, cells were treated with both agents simultaneously at a constant molar ratio for 72 hours.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • IC50 values were calculated using a non-linear regression model.

  • The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software.

In Vivo Xenograft Study

Protocol:

  • Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HCT116 cells.

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control, Novel Agent C23 alone, Doxorubicin alone, and the combination of Novel Agent C23 and Doxorubicin.

  • Novel Agent C23 was administered orally daily, and Doxorubicin was administered intraperitoneally once a week.

  • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

Visualizing Workflows and Pathways

G cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation A Cancer Cell Line Panel B Single Agent IC50 Determination (Novel Agent C23 & Doxorubicin) A->B C Combination Treatment (Constant Ratio) B->C D Cell Viability Assay (e.g., CellTiter-Glo) C->D E Synergy Analysis (Combination Index) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F If Synergistic G Western Blot Analysis (Key Signaling Proteins) E->G If Synergistic H Xenograft Model Establishment (e.g., HCT116) E->H If Synergistic I Treatment Groups (Single Agents & Combination) H->I J Monitor Tumor Growth & Body Weight I->J K Efficacy & Toxicity Assessment (TGI & Weight Change) J->K

Caption: Experimental workflow for validating synergistic drug combinations.

G cluster_cell Cancer Cell Doxo Doxorubicin C23 Novel Agent C23 Top2 Topoisomerase II Doxo->Top2 DNA_damage DNA Damage Doxo->DNA_damage (intercalation & adducts) Survival_Pathway Pro-Survival Pathway (e.g., NF-κB) C23->Survival_Pathway DNA DNA Top2->DNA (relaxes supercoils) Apoptosis Apoptosis DNA_damage->Apoptosis Apoptosis_Inhib Inhibition of Apoptosis Survival_Pathway->Apoptosis_Inhib Apoptosis_Inhib->Apoptosis

Caption: Hypothetical signaling pathway for synergistic action.

A Comparative Analysis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-Derived Compounds as Selective NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and performance of novel compounds derived from a 2,3-Dihydro-1H-Pyrrolo[3,4-c]pyridine scaffold against the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, making it a critical target in oncology and other therapeutic areas.[1][2][3] Due to the higher energy demand of tumor cells, they are often more dependent on NAD+ than normal cells, rendering NAMPT inhibition a promising strategy for cancer therapy.[1][4] This document outlines the inhibitory activity of these novel compounds in relation to established NAMPT inhibitors, provides detailed experimental methodologies, and visualizes the relevant biological and experimental frameworks.

While 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride itself is a core chemical scaffold, this guide focuses on potent urea derivatives that have been developed from this structure.[5] Structure-based design has led to the identification of optimized compounds with potent anti-NAMPT activity and improved aqueous solubility compared to earlier inhibitors.[5]

Quantitative Comparison of NAMPT Inhibitors

The following table summarizes the in vitro enzymatic inhibitory potency (IC50) of 2,3-Dihydro-1H-Pyrrolo[3,4-c]pyridine-derived ureas against human NAMPT, alongside other well-characterized NAMPT inhibitors for comparison. Lower IC50 values indicate higher potency.

CompoundClassNAMPT IC50 (nM)Notes
Compound 29 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived Urea10Optimized derivative with co-crystal structure determined in complex with NAMPT.[5]
Compound 18 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived Urea11Exhibited efficacy in a PC-3 mouse xenograft model.[5]
FK866 Classical NAMPT Inhibitor0.3 - 1.60One of the earliest and most well-studied NAMPT inhibitors; has been in clinical trials.[1][6][7][8]
OT-82 Novel NAMPT Inhibitor2.89 (hematopoietic) 13.03 (non-hematopoietic)Demonstrates higher potency against hematopoietic malignancies.[4][9]
MS0 Novel NAMPT Inhibitor9.08 - 9.87Potent inhibitor identified through high-throughput screening.[6][10]
LSN3154567 Novel NAMPT Inhibitor3.1Shown to be highly selective with no significant activity against a panel of >100 human kinases.[3]
KPT-9274 Dual PAK4/NAMPT Inhibitor~120Dual inhibitor that has also entered clinical trials.[9]

Signaling Pathway and Mechanism of Action

NAMPT is a pivotal enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals. It catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[1][3] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair (via PARPs), and gene regulation (via Sirtuins).[2][8][11] By inhibiting NAMPT, these compounds deplete the cellular NAD+ pool, leading to an energy crisis and inducing apoptotic cell death, particularly in cancer cells that have a high metabolic rate.[4]

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway sub sub enz enz proc proc inhib inhib NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP -> ADP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi SIRT Sirtuins NAD->SIRT PARP PARPs NAD->PARP Redox Redox Reactions NAD->Redox ATP ATP Production Redox->ATP Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Derivatives Inhibitor->NAMPT Inhibition

Caption: The NAD+ salvage pathway and the inhibitory action of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives on NAMPT.

Experimental Protocols

The assessment of NAMPT inhibitor selectivity and potency involves a combination of in vitro enzymatic assays and cell-based assays.

1. In Vitro NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human NAMPT.

  • Principle: This is a coupled-enzyme assay. First, NAMPT synthesizes NMN from nicotinamide and PRPP. In subsequent reactions, NMN is converted to NAD+, which is then used by a dehydrogenase to reduce a substrate, producing a fluorescent or colorimetric signal proportional to NAMPT activity.[12][13]

  • Materials:

    • Recombinant Human NAMPT Enzyme

    • Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP

    • Coupling Enzymes (e.g., NMNAT, alcohol dehydrogenase)[13]

    • Assay Buffer (e.g., Tris-HCl, MgCl2)

    • Test Compound (serially diluted) and Vehicle Control (e.g., DMSO)

    • 384-well assay plates

    • Plate reader (fluorimeter or spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the test compounds. The final DMSO concentration should be kept low (e.g., <1%).

    • Add diluted NAMPT enzyme to the wells of the assay plate.

    • Add the test compounds or vehicle control to the respective wells and pre-incubate for a set time (e.g., 30 minutes at room temperature) to allow for compound binding.[13]

    • Initiate the enzymatic reaction by adding a master mix containing NAM, PRPP, ATP, and the coupling enzymes.[12]

    • Incubate the plate at a controlled temperature (e.g., 30-37°C) for a specified period (e.g., 2 hours).[13]

    • Measure the fluorescence (e.g., Ex: 340-360 nm, Em: 420-460 nm) or absorbance (e.g., 450 nm).[3][13][14]

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]

2. Cellular NAD+ Level Measurement Assay

This assay determines the functional consequence of NAMPT inhibition within a cellular context by measuring the depletion of the NAD+ pool.

  • Principle: An effective NAMPT inhibitor will block NAD+ synthesis from the salvage pathway, leading to a measurable decrease in total cellular NAD+ levels over time.

  • Procedure:

    • Seed cultured cells (e.g., A2780 or HCT-116 cancer cell lines) in 96-well plates and allow them to adhere.[3]

    • Treat the cells with various concentrations of the test compound or vehicle control.

    • Incubate for a specified time (e.g., 24-72 hours).[3]

    • Lyse the cells using an appropriate extraction buffer.

    • Measure the total NAD+/NADH levels using a commercially available detection kit, which typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric product.

    • Normalize the NAD+ levels to total protein concentration in each sample.

    • Determine the IC50 for cellular NAD+ depletion.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Prepare serial dilutions of Test Compound A2 Pre-incubate Compound with NAMPT Enzyme A1->A2 A3 Initiate reaction with Substrate Master Mix A2->A3 A4 Incubate (e.g., 2h, 37°C) A3->A4 A5 Measure Signal (Fluorescence/Absorbance) A4->A5 A6 Calculate Enzymatic IC50 A5->A6 B6 Calculate Cellular IC50 B1 Seed Cancer Cells in 96-well plates B2 Treat cells with Test Compound B1->B2 B3 Incubate (e.g., 24-72h) B2->B3 B4 Lyse Cells B3->B4 B5 Measure NAD+ Levels (Detection Kit) B4->B5 B5->B6

Caption: Workflow for assessing the enzymatic and cellular activity of NAMPT inhibitors.

Selectivity and Off-Target Assessment

To be a viable drug candidate, a NAMPT inhibitor must be highly selective for its target to minimize off-target effects and potential toxicity.

  • Kinase Profiling: The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived compounds should be screened against a broad panel of human kinases. For example, the inhibitor LSN3154567 was tested against over 100 kinases and showed no significant activity (IC50 ≥ 1 µmol/L), demonstrating high selectivity.[3]

  • Dehydrogenase Panel: As NAMPT's product, NAD+, is a cofactor for many dehydrogenases, inhibitors can be tested against a panel of NAD(P)-dependent enzymes (e.g., glucose-6-phosphate dehydrogenase, alcohol dehydrogenase) to ensure they do not interfere with these critical metabolic enzymes.[3]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in a cellular environment. Binding of a compound to its target protein, NAMPT, typically increases the protein's thermal stability. This change can be quantified to confirm that the compound interacts with NAMPT in living cells.[10]

References

Benchmarking the Therapeutic Potential of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Derivatives as HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with significant focus on identifying novel targets to overcome resistance to existing treatments. One such promising target is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. This guide provides a comparative analysis of a novel class of HPK1 inhibitors, the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride derivatives, benchmarking their performance against standard-of-care immunotherapy, specifically anti-PD-1 antibodies.

Introduction to HPK1 and its Role in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[1][2] Tumors can exploit this pathway to evade immune surveillance. Consequently, inhibiting HPK1 has emerged as an attractive therapeutic strategy to enhance anti-tumor immunity.[3] The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has been identified as a promising core for the development of potent and selective HPK1 inhibitors.[4][5]

Comparative Efficacy of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivatives

Recent preclinical studies have demonstrated the potent anti-tumor activity of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, both as a monotherapy and in combination with immune checkpoint inhibitors. A notable example from this class is NDI-101150, a highly potent and selective HPK1 inhibitor.[6]

In Vivo Antitumor Activity

In syngeneic mouse models, oral administration of NDI-101150 has shown significant tumor growth inhibition (TGI).[6] Crucially, in a head-to-head comparison in the EMT-6 murine syngeneic model, NDI-101150 monotherapy resulted in complete tumor regression in 7 out of 10 mice, whereas a benchmark anti-PD-1 antibody achieved this in only 1 out of 10 mice.[6] This suggests a superior single-agent efficacy for this class of HPK1 inhibitors in certain tumor contexts.

Compound/TherapyMouse ModelDosingTumor Growth Inhibition (TGI)Complete RegressionsReference
NDI-101150 EMT-6Once daily, oral85%7/10[6]
Anti-PD-1 Antibody EMT-6--1/10[6]
NDI-101150 CT26Once daily, oral50%-[6]
Unnamed HPK1 Inhibitor CT2630 mg/kg p.o. BID42% (monotherapy)-[7]
Unnamed HPK1 Inhibitor + anti-PD-1 CT2630 mg/kg p.o. BID95% (combination)-[7]

Mechanism of Action: The HPK1 Signaling Pathway

HPK1 acts as a crucial intracellular checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376.[2][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of the TCR signaling complex, thereby attenuating the anti-tumor immune response.[2] By inhibiting the kinase activity of HPK1, 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives prevent the phosphorylation of SLP-76, leading to a more sustained and robust T-cell activation.[1]

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Engagement cluster_HPK1_Activity HPK1-Mediated Inhibition cluster_Inhibitor_Action Therapeutic Intervention cluster_Outcome Enhanced Immune Response TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 Signal Transduction HPK1 HPK1 SLP76->HPK1 Recruitment pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation TCR Complex Degradation pSLP76->Degradation Leads to Sustained_Activation Sustained T-Cell Activation Inhibitor 2,3-Dihydro-1H-Pyrrolo [3,4-C]Pyridine derivative Inhibitor->HPK1 Inhibits Tumor_Clearance Tumor Clearance Sustained_Activation->Tumor_Clearance Promotes Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture Syngeneic Tumor Cell Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Model Immunocompetent Mouse Strain Animal_Model->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Therapies (Oral HPK1i, i.p. aPD-1) Randomization->Treatment Monitoring Measure Tumor Volume Treatment->Monitoring TGI Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI Survival Kaplan-Meier Survival Analysis Monitoring->Survival Ex_Vivo Ex Vivo Immune Cell Analysis Monitoring->Ex_Vivo

References

Safety Operating Guide

Prudent Disposal of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a heterocyclic amine salt, this compound should be handled as a potentially hazardous substance. The primary route for disposal is through a licensed hazardous waste contractor, coordinated by your institution's EHS office.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

  • Waste Characterization: Treat this compound as a hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Containment:

    • Place the neat compound and any contaminated materials (e.g., weighing boats, contaminated paper towels) into a clearly labeled, sealable, and chemically compatible waste container.

    • For solutions, use a labeled, sealable container designated for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "6000-50-6"

      • An accurate estimation of the amount of waste.

      • The date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, away from heat sources, and segregated from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Provide them with all the necessary information about the waste stream.

Emergency Procedures in Case of a Spill

In the event of a spill, take the following immediate actions:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, prevent the spill from spreading using an inert absorbent material (e.g., sand, vermiculite).

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid.

    • Place the spilled material and all contaminated cleaning supplies into a sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data and Physical Properties

The following table summarizes the available data for this compound. Due to the lack of a specific SDS, hazard data from the closely related compound Pyridine is included for illustrative purposes and to emphasize the potential for hazardous characteristics.

PropertyValue
Chemical Name This compound
CAS Number 6000-50-6[1][2][3][4]
Molecular Formula C₇H₁₀Cl₂N₂[1]
Molecular Weight 193.07 g/mol [1]
Purity ≥98%[1]
Storage Temperature Room temperature[1]
Potential Hazards Note: Specific hazard data is not available. Based on related compounds like Pyridine, potential hazards may include: Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[5][6][7][8] Flammable liquid and vapor.[6]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6][8]

Experimental Protocols

As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The step-by-step disposal plan serves as the primary protocol.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

ChemicalDisposalWorkflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities start Chemical Waste Generated characterize Characterize Waste (Assume Hazardous) start->characterize contain Properly Contain and Seal characterize->contain label_waste Label with Full Chemical Name, CAS No., and Hazard Info contain->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs pickup Schedule and Perform Pickup contact_ehs->pickup Transfer of Custody transport Transport to Central Accumulation Facility pickup->transport final_disposal Arrange for Final Disposal via Licensed Contractor transport->final_disposal

Caption: Workflow for the safe and compliant disposal of chemical waste.

References

Personal protective equipment for handling 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride. The following protocols are based on the known hazards of similar chemical structures and are intended to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

Protection TypeRecommended EquipmentRecommended Standard
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or OSHA 29 CFR 1910.133 (US) approved.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls.EN 374 (EU) or equivalent.[1]
Respiratory Protection All handling should occur in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH- or CEN-certified respirator with appropriate organic vapor cartridges is required.NIOSH (US) or EN 14387 (EU) approved.[2]
Footwear Closed-toe, chemical-resistant shoes.General laboratory safety standards.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1][3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Material Weighing: If the compound is a powder, weigh it in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.

2. Safe Handling Practices:

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[1][3] Do not eat, drink, or smoke in the laboratory.[1][6]

  • Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.[7]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[1][6]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][7]

Disposal Plan

  • Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[1][2]

Emergency Procedures: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size and Risk Ignition->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill with Inert Material DonPPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect and Place in Labeled Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.